Technical Documentation Center

4-Bromobenzo[d]isoxazol-3(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromobenzo[d]isoxazol-3(2H)-one
  • CAS: 1379310-99-2

Core Science & Biosynthesis

Foundational

Strategic Functionalization of 4-Bromobenzo[d]isoxazol-3(2H)-one: A Technical Guide for Advanced Organic Synthesis

Executive Summary In modern medicinal chemistry, the design of novel therapeutics relies heavily on versatile, functionally dense building blocks. 4-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 1379310-99-2)[1] has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of novel therapeutics relies heavily on versatile, functionally dense building blocks. 4-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 1379310-99-2)[1] has emerged as a privileged scaffold. It offers a unique combination of a bioisosteric core (1,2-benzisoxazol-3(2H)-one) and a highly reactive synthetic handle (the C4-bromide). This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the strategic functionalization of this molecule, tailored for drug development professionals and synthetic chemists.

Structural & Electronic Profiling: The Causality of Reactivity

To effectively utilize 4-Bromobenzo[d]isoxazol-3(2H)-one, one must first understand the electronic push-pull dynamics and tautomeric equilibrium inherent to the 1,2-benzisoxazole core[2].

Lactam-Lactim Tautomerism

The core exists in a dynamic equilibrium between the lactam (3-oxo) and lactim (3-hydroxy) forms. This tautomerism dictates the nucleophilicity of the heteroatoms.

  • Causality in Alkylation: The choice of base and solvent directly controls the regioselectivity of electrophilic attack. Hard bases (e.g., NaH) in non-polar solvents favor O-alkylation via the hard alkoxide intermediate. Conversely, soft bases (e.g., Cs₂CO₃) in polar aprotic solvents (DMF) stabilize the softer nitrogen anion, driving N-alkylation[2].

G Core Benzisoxazol-3(2H)-one Core Lactam Lactam Tautomer (NH, C=O) Core->Lactam Equilibrium Lactim Lactim Tautomer (N=C-OH) Core->Lactim N_Alk N-Alkylation (Soft Base, Polar Aprotic) Lactam->N_Alk e.g., Cs2CO3, DMF O_Alk O-Alkylation (Hard Base or Mitsunobu) Lactim->O_Alk e.g., NaH, THF

Figure 1: Regioselective control of alkylation based on lactam-lactim tautomerism.

Steric and Electronic Constraints at C4

The 4-bromo position is sterically encumbered by the adjacent C3 carbonyl/hydroxyl group. Furthermore, the electron-withdrawing nature of the isoxazole ring makes the C4 position highly susceptible to oxidative addition by low-valent transition metals, but the proximity of the acidic N-H proton (pKa ~6.5) can quench basic cross-coupling conditions. Therefore, N-protection is a mandatory prerequisite for high-yielding C4 functionalization.

Strategic C4 Functionalization: Cross-Coupling Workflows

The functionalization of the C4 position is typically achieved via Palladium-catalyzed cross-coupling reactions[3]. To prevent the acidic N-H from protonating the basic additives (which would stall the transmetalation step), an N-Boc or N-SEM protecting group is deployed.

G Start 4-Bromobenzo[d]isoxazol-3(2H)-one Protect N-Protection (Boc / SEM) Start->Protect Block N-alkylation Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2 Protect->Suzuki Arylboronic Acid Buchwald Buchwald-Hartwig Amination Pd2(dba)3, XPhos Protect->Buchwald Amine Nucleophile Prod1 C4-Aryl Scaffold Suzuki->Prod1 Prod2 C4-Amino Scaffold Buchwald->Prod2

Figure 2: Logical decision tree for C4-functionalization via Pd-catalysis.

Optimization of Suzuki-Miyaura Coupling

The choice of catalyst is driven by the steric hindrance at C4. Monodentate phosphine ligands often fail due to coordination from the isoxazole nitrogen, which poisons the catalyst. Bidentate ligands with large bite angles, such as dppf, enforce a geometry that accelerates reductive elimination while resisting heteroatom poisoning.

Table 1: Quantitative Optimization of C4-Suzuki Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90< 10%Catalyst poisoned by isoxazole nitrogen.
Pd(OAc)₂, SPhosK₃PO₄Toluene10045%Steric bulk of SPhos helps, but protodeboronation competes.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ Dioxane/H₂O 85 > 95% Bidentate ligand prevents poisoning; optimal biphasic mixing.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the C4-Arylation of N-Boc-4-Bromobenzo[d]isoxazol-3(2H)-one is designed as a self-validating system.

Phase 1: N-Protection (Boc)
  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 4-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq, 5.0 mmol) in anhydrous DCM (25 mL) under an argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq). Causality: DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction with the sterically hindered core.

  • Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dropwise at 0 °C. Stir for 4 hours at room temperature.

  • Validation Checkpoint 1: Analyze via LC-MS. The target mass should shift from [M-H]⁻ 212/214 to [M+Na]⁺ 336/338. The distinct 1:1 bromine isotope pattern must remain intact.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Setup: Transfer the purified N-Boc intermediate (1.0 eq, 2.0 mmol) and phenylboronic acid (1.5 eq, 3.0 mmol) to a Schlenk tube.

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%) and anhydrous K₂CO₃ (3.0 eq). Causality: The CH₂Cl₂ adduct of Pd(dppf)Cl₂ is utilized for its superior stability and solubility in ethereal solvents.

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL). Subject the mixture to three freeze-pump-thaw cycles to rigorously remove oxygen. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) peroxo complexes.

  • Reaction: Heat the sealed tube to 85 °C for 12 hours.

  • Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active, distinct Rf) should be completely consumed. LC-MS must show the disappearance of the bromine isotope doublet, replaced by a single mass peak corresponding to the arylated product.

Medicinal Chemistry Applications

The benzo[d]isoxazol-3(2H)-one scaffold is not merely a structural curiosity; it is a highly active pharmacophore. Because it mimics the pKa and hydrogen-bonding profile of carboxylic acids while offering enhanced lipophilicity, it is frequently employed as a bioisostere to improve blood-brain barrier (BBB) penetration and metabolic stability.

Recent patent literature highlights the integration of bicyclic heteroaromatics, specifically benzoisoxazolyl derivatives, in the development of 15-PGDH inhibitors for tissue regeneration and fibrosis treatment[4]. Furthermore, functionalized 1,2-benzisoxazol-3(2H)-ones are actively investigated as beta-lactamase adjuvants , serving to inhibit the enzymes that confer antibiotic resistance to critical pathogens. By utilizing the 4-bromo handle to install varied steric and electronic groups, medicinal chemists can finely tune the binding affinity of these scaffolds within complex enzyme pockets.

References

  • Accela ChemBio Product Catalog: 4-Bromobenzo[d]isoxazol-3(2H)-one (CAS 1379310-99-2). Accela ChemBio Inc. Available at: [Link]

  • A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. ResearchGate. Available at:[Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme Connect. Available at:[Link]

  • WO2020160151A1 - 15-PGDH Inhibitors. Google Patents.

Sources

Exploratory

The Benzo[d]isoxazol-3(2H)-one Scaffold: Structural Biology, Synthesis, and Pharmacological Evolution

Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that transcend their original synthetic purposes. The benzo[d]isoxazol-3(2H)-one core (also referred to as 3-hydroxy-1,2-benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that transcend their original synthetic purposes. The benzo[d]isoxazol-3(2H)-one core (also referred to as 3-hydroxy-1,2-benzisoxazole) is a prime example of this phenomenon. Originally utilized as a reactive intermediate for dyes and photosensitive materials, it has evolved into a "privileged scaffold" in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of its discovery, tautomeric chemical architecture, self-validating synthetic protocols, and its critical role in neuropharmacology and antimicrobial drug development.

Historical Context and Discovery

The historical trajectory of 1,2-benzisoxazol-3(2H)-one is a testament to the evolution of rational drug design. Early in its history, the compound was primarily synthesized as an intermediate building block for complex organic compounds and agrochemicals 1[1].

However, its trajectory shifted dramatically as researchers recognized the high therapeutic potential of nitrogen- and oxygen-containing heterocycles. The scaffold became highly sought after for its diverse biological activities, including antipsychotic, anticonvulsant, and anti-inflammatory properties 2[2]. Most recently, a paradigm-shifting discovery identified 3-hydroxy-1,2-benzisoxazole as a naturally occurring, bacteria-produced antibiotic. This natural product demonstrated potent efficacy against multi-drug resistant Acinetobacter baumannii, proving that this "synthetic" core is also a biologically evolved pharmacophore 3[3].

Chemical Architecture and Tautomerism

The fundamental structure of the core (CAS: 21725-69-9) consists of a benzene ring fused to a five-membered isoxazole ring4[4]. A defining chemical characteristic of this molecule is its keto-enol tautomerism. It exists in a dynamic equilibrium between the keto form (benzo[d]isoxazol-3(2H)-one) and the enol form (3-hydroxy-1,2-benzisoxazole) .

Causality in Reaction Design: This tautomeric state is highly dependent on the solvent environment and pH. In polar protic solvents, the enol form is often stabilized via hydrogen bonding, whereas non-polar environments or acidic conditions drive the equilibrium toward the keto form. Understanding this dynamic is critical; for instance, when performing electrophilic aromatic substitution (such as chlorination at the 5-position to yield 5-chloro-1,2-benzisoxazol-3(2H)-one), the tautomeric state dictates the electron density distribution across the benzene ring, thereby controlling regioselectivity.

Experimental Methodology: Self-Validating Synthesis Protocol

Step 1: Formation of the Hydroxamic Acid Intermediate
  • Reaction Setup : Dissolve methyl salicylate (1.0 eq) in 1,4-dioxane.

  • Reagent Addition : Slowly add hydroxylamine hydrochloride and sodium hydroxide under continuous stirring at cold conditions (0–5 °C)5[5].

  • Mechanistic Causality : Maintaining a temperature below 5 °C is strictly required to suppress the base-catalyzed hydrolysis of the ester back to salicylic acid. This ensures that nucleophilic acyl substitution by hydroxylamine remains the dominant kinetic pathway.

  • In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC). The successful formation of the intermediate, N,2-dihydroxybenzamide, is confirmed when a white solid precipitates, exhibiting a melting point of 168–170 °C5[5].

Step 2: Intramolecular Cyclization
  • Reaction Setup : Suspend the N,2-dihydroxybenzamide intermediate (1.92 M) in anhydrous tetrahydrofuran (THF) 4[4].

  • Activation : Slowly add 1,1'-Carbonyldiimidazole (CDI) (3.84 M in THF) over 30 minutes, then heat to reflux at 60 °C for 2 hours. Alternatively, thionyl chloride (SOCl2) with triethylamine can be utilized at <5 °C 5[5].

  • Mechanistic Causality : CDI acts as a mild, zero-water-producing dehydrating agent. It activates the hydroxamic acid group, rendering it highly susceptible to intramolecular nucleophilic attack by the adjacent phenolic oxygen. This eliminates CO2 and imidazole, thermodynamically driving the formation of the 5-membered isoxazole ring.

  • In-Process Validation : Evaporate the solvent, quench the residue with water, and strictly adjust the pH to 2 using 12 N HCl to force the precipitation of the target compound4[4]. Final validation requires FTIR spectroscopy: the product must show an absorbance at ~1,774 cm⁻¹ (confirming the carbonyl group of the keto form) and ~3,497 cm⁻¹ (confirming the -NH group) 5[5].

Synthesis A Methyl Salicylate (Ester) C N,2-Dihydroxybenzamide (Intermediate) A->C Nucleophilic Acyl Substitution B Hydroxylamine HCl + NaOH B->C Reagent E Benzo[d]isoxazol-3(2H)-one (Target Scaffold) C->E Intramolecular Cyclization D CDI or SOCl2 (Dehydrating Agent) D->E Catalyst / Activator

Synthetic workflow for benzo[d]isoxazol-3(2H)-one via intramolecular cyclization.

Pharmacological Applications and Mechanism of Action

The benzo[d]isoxazol-3(2H)-one architecture is a cornerstone in modern neuropharmacology and is rapidly gaining traction in infectious disease research.

  • Atypical Antipsychotics : The benzisoxazole ring is the critical pharmacophore in blockbuster antipsychotics such as risperidone, paliperidone, and iloperidone 3[3]. The electron-rich nature of the fused ring system facilitates strong π-π stacking interactions with aromatic residues within G-protein coupled receptors (GPCRs). This allows these drugs to act as potent antagonists for both Dopamine D2 and Serotonin 5-HT2A receptors, effectively managing schizophrenia while minimizing extrapyramidal side effects .

  • Anticonvulsants : Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) utilizes the core to block voltage-gated sodium and calcium channels, serving as a highly effective FDA-approved treatment for epilepsy 2[2].

  • Antimicrobial Agents : Recent isolation of the unsubstituted 3-hydroxy-1,2-benzisoxazole from bacterial cultures has shown specific efficacy against A. baumannii. This suggests the core itself possesses intrinsic target-binding capabilities independent of large functional side chains 3[3].

Pathway cluster_receptors GPCR Targets Ligand Benzisoxazole Derivative (e.g., Risperidone) D2 Dopamine D2 Receptor (Antagonism) Ligand->D2 High Affinity Binding HT2A Serotonin 5-HT2A Receptor (Antagonism) Ligand->HT2A High Affinity Binding cAMP Modulation of cAMP Levels & PIP2 Hydrolysis D2->cAMP Blocks Gi-coupled inhibition Motor Reduced Extrapyramidal Side Effects (EPS) HT2A->Motor Balances Dopamine in Striatum Psych Alleviation of Positive & Negative Symptoms cAMP->Psych Mesolimbic/Mesocortical Pathway Regulation

Mechanism of action for benzisoxazole-derived atypical antipsychotics.

Quantitative Data Presentation

To facilitate structural and functional comparisons during drug development, the following table summarizes the key physicochemical metrics of the core scaffold and its notable derivatives.

Table 1: Physicochemical Properties of Key Benzisoxazole Compounds

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Key Application / Role
Benzo[d]isoxazol-3(2H)-one 21725-69-9135.12140–142Core scaffold; natural antibiotic against A. baumannii
5-Chloro-1,2-benzisoxazol-3(2H)-one 24603-63-2169.56N/AHalogenated fragment scaffold for drug screening
N,2-Dihydroxybenzamide N/A153.14168–170Critical synthetic intermediate
3-Hydroxy-6-fluoro-1,2-benzisoxazole N/A153.11N/AFluorinated antibacterial analog

References

  • ChemBK : benzo[d]isoxazol-3(2H)-one. Available at:[Link]

  • ResearchGate : The spectra of benzo[d]isoxazol-3[2H]-one (2). Available at: [Link]

  • PMC (NIH) : Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. Available at: [Link]

  • PubChem (NIH) : 3-Hydroxy-1,2-benzisoxazole | C7H5NO2 | CID 210830. Available at:[Link]

  • E-Journals : Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using 4-Bromobenzo[d]isoxazol-3(2H)-one in medicinal chemistry

An in-depth technical guide on the strategic utilization of 4-Bromobenzo[d]isoxazol-3(2H)-one in modern medicinal chemistry. This document synthesizes structural theory, causal mechanistic rationales, and self-validating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the strategic utilization of 4-Bromobenzo[d]isoxazol-3(2H)-one in modern medicinal chemistry. This document synthesizes structural theory, causal mechanistic rationales, and self-validating synthetic protocols to empower drug development professionals in scaffold hopping and late-stage functionalization.

Chemical Profile & Mechanistic Rationale

4-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 1379310-99-2) is a highly versatile, halogenated heterocyclic building block. The parent benzo[d]isoxazole system is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently embedded in neuroleptics, anticonvulsants, and antimicrobial agents.

The strategic value of the 4-bromo derivative lies in its dual functionality:

  • The 3(2H)-one / 3-hydroxy Tautomeric Core: This moiety acts as an advanced bioisostere for carboxylic acids, phenols, and amides. With a tunable pKa (typically ranging from 6.0 to 7.5 depending on substitution), it provides a hydrogen-bond donor/acceptor array that is predominantly unionized at physiological pH, thereby enhancing membrane permeability while retaining target-binding fidelity [1].

  • The C4-Bromine Handle: Positioned ortho to the heterocyclic oxygen/nitrogen system, the C4 bromine is sterically hindered but electronically activated. It serves as an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of structure-activity relationship (SAR) libraries that are otherwise synthetically intractable via traditional de novo cyclization of salicylic acid derivatives[2].

Bioisosteric Scaffold Hopping Logic

When optimizing a lead compound suffering from poor pharmacokinetics (e.g., rapid Phase II glucuronidation of a carboxylic acid), replacing the carboxylate with a benzisoxazol-3(2H)-one core can rescue the molecule. The logic pathway for this bioisosteric replacement is visualized below.

G Target Therapeutic Target (e.g., Metalloenzyme / GPCR) Carboxyl Carboxylic Acid Moiety - High Clearance - Poor Permeability Carboxyl->Target Native Interaction Benzisoxazole Benzisoxazol-3(2H)-one - Tunable pKa (~6.5) - Lipophilic H-Bond Donor Carboxyl->Benzisoxazole Bioisosteric Replacement Binding Conserved Binding Mode (Bidentate / H-Bonding) Benzisoxazole->Binding Modulates PK/PD Binding->Target Enhanced Efficacy

Bioisosteric replacement logic utilizing the benzisoxazol-3(2H)-one scaffold.

Quantitative Data Summaries

To effectively utilize this building block, researchers must account for its physicochemical baseline and its behavior under cross-coupling conditions.

Table 1: Physicochemical & Structural Properties

Property Value / Characteristic Mechanistic Implication
CAS Number 1379310-99-2 Procurement and regulatory tracking.
Molecular Weight 214.02 g/mol Highly ligand-efficient fragment for FBDD.
Tautomerism 3-Oxo (Lactam) ⇌ 3-Hydroxy (Lactim) Requires protection prior to basic/organometallic steps to prevent catalyst poisoning.

| Steric Environment | High (C4 is adjacent to the isoxazole ring) | Necessitates bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) for Pd oxidative addition. |

Table 2: Comparative Bioisosteric Metrics (General Trends)

Pharmacophore Typical pKa LogP Contribution Membrane Permeability (Papp)
Carboxylic Acid 3.5 – 4.5 Low (Hydrophilic) Poor (Ionized at pH 7.4)

| Benzisoxazol-3(2H)-one | 6.0 – 7.5 | Moderate to High | Excellent (Significant neutral fraction at pH 7.4) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . The causality behind each reagent choice is explicitly defined to ensure that any deviations during execution can be logically troubleshot by the operating scientist.

Protocol A: N-Boc Protection of 4-Bromobenzo[d]isoxazol-3(2H)-one

Causality: The acidic N-H/O-H proton of the unprotected core will aggressively consume basic reagents (e.g., organoboronic acids, carbonates) and can form insoluble palladium complexes, halting cross-coupling catalytic cycles. N-Boc protection forces the molecule into the lactam tautomer and masks the acidic proton.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere (0.2 M concentration).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Rationale: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group to the sterically hindered nitrogen.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in DCM.

  • Self-Validation (IPC): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (highly polar, streaking) must completely convert to a higher Rf, UV-active spot. Confirm via LC-MS: look for the mass shift from [M+H]⁺ 214/216 to[M+H-tBu]⁺ 258/260 (typical Boc fragmentation in ESI+).

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize DMAP without hydrolyzing the newly formed carbamate. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura C4-Functionalization

Causality: The C4-position is sterically congested. Standard catalysts like Pd(PPh₃)₄ often fail due to slow reductive elimination. Pd(dppf)Cl₂ provides a wide bite angle, forcing the aryl groups closer together and accelerating reductive elimination, overcoming the steric barrier.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine N-Boc-4-bromobenzo[d]isoxazol-3(2H)-one (1.0 eq), an Arylboronic Acid (1.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Base Selection: Add anhydrous Cs₂CO₃ (2.0 eq). Rationale: Cesium provides higher solubility in organic solvents and a larger ionic radius, which accelerates the transmetalation step compared to sodium or potassium carbonates.

  • Solvent System: Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Rationale: Water is strictly required to activate the boronic acid into the reactive boronate species.

  • Reaction: Heat to 90 °C for 12 hours under argon.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The disappearance of the isotopic bromine doublet (1:1 ratio) and the emergence of the coupled product mass validates successful transmetalation and reductive elimination. If debromination is observed (reduction), oxygen contamination is the likely cause; re-degas the solvent.

  • Deprotection (Telescoped): To the crude concentrated mixture, add a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 1 hour at room temperature to cleave the Boc group, restoring the active bioisosteric pharmacophore.

Workflow Visualization

G SM 4-Bromobenzo[d]isoxazol-3(2H)-one (Tautomeric Mixture) Protect Protection (Boc2O / DMAP) Isolates N-Boc Form SM->Protect Blocks acidic N-H Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Protect->Coupling Enables Pd insertion at C-Br Deprotect Acidic Deprotection (TFA / DCM) Coupling->Deprotect Yields protected intermediate Product C4-Functionalized API (Bioisostere Scaffold) Deprotect->Product Restores pharmacophore

Workflow for the late-stage C4-functionalization of 4-Bromobenzo[d]isoxazol-3(2H)-one.

References

  • 1556956-87-6,3-Oxo-2,3-dihydrobenzo[d]isoxazole-4-carboxylic Acid-AccelaChem (Contains CAS 1379310-99-2 data). AccelaChem.[Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH) / PMC.[Link]

  • Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras. MDPI.[Link]

  • Effect of heterocycle content on metal binding isostere coordination. RSC Publishing.[Link]

Sources

Application

Application Notes and Protocols for 4-Bromobenzo[d]isoxazol-3(2H)-one in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of the Benzisoxazole Scaffold in Agrochemicals The benzisoxazole moiety is a privileged heterocyclic scaffold that has garnered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the Benzisoxazole Scaffold in Agrochemicals

The benzisoxazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agrochemical research.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2][3] The incorporation of a bromine atom at the 4-position of the benzo[d]isoxazol-3(2H)-one core in 4-Bromobenzo[d]isoxazol-3(2H)-one (CAS No: 1379310-99-2) presents a unique opportunity for the development of novel agrochemicals.[4] The bromine substituent can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, potentially enhancing its efficacy and selectivity.

These application notes provide a comprehensive guide for researchers aiming to explore the agrochemical potential of 4-Bromobenzo[d]isoxazol-3(2H)-one. The following sections detail the synthesis of the parent compound, and outline protocols for screening its fungicidal, herbicidal, and insecticidal activities. The experimental designs are grounded in established methodologies to ensure scientific rigor and reproducibility.

Synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one

The synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one can be approached through several established methods for related benzisoxazole derivatives. A common strategy involves the cyclization of a suitably substituted hydroxamic acid. The following protocol is a representative example.

Protocol: Synthesis via Cyclization of 2-Bromo-6-hydroxybenzohydroxamic Acid

This protocol is adapted from general methods for the synthesis of benzisoxazole derivatives.

Materials:

  • 2-Bromo-6-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 2-Bromo-6-hydroxybenzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Hydroxamic Acid Formation: Dissolve the crude acid chloride in dichloromethane. In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in a mixture of water and methanol. Cool the hydroxylamine solution to 0°C and slowly add the acid chloride solution with vigorous stirring. Maintain the pH between 9-10 during the addition. Stir the reaction mixture at room temperature for 4-6 hours.

  • Cyclization: After the formation of the hydroxamic acid is confirmed (TLC), acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid. Heat the mixture to 50-60°C for 1-2 hours to induce cyclization.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-Bromobenzo[d]isoxazol-3(2H)-one.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

Analytical Technique Expected Data
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm.
¹³C NMR Signals corresponding to the aromatic carbons and the carbonyl carbon of the isoxazolone ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₇H₄BrNO₂ (214.02 g/mol ).[4]
FT-IR Characteristic peaks for the C=O and N-H bonds of the isoxazolone ring.

Fungicidal Activity Screening

Derivatives of the isoxazole scaffold have shown promising fungicidal activity.[5][6] The following protocols outline in vitro and in vivo methods to assess the potential of 4-Bromobenzo[d]isoxazol-3(2H)-one as a fungicide.

Protocol 1: In Vitro Antifungal Assay (Poisoned Food Technique)

This method is a standard preliminary screen for fungicidal activity.

Materials:

  • Pure culture of test fungi (e.g., Phytophthora infestans, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • 4-Bromobenzo[d]isoxazol-3(2H)-one

  • Acetone or DMSO (solvent)

  • Sterile Petri plates

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Bromobenzo[d]isoxazol-3(2H)-one in acetone or DMSO at a concentration of 1000 ppm.

  • Poisoned Medium Preparation: Prepare different concentrations of the test compound (e.g., 10, 50, 100, 200 ppm) by adding the appropriate volume of the stock solution to molten PDA medium. Pour the poisoned media into sterile Petri plates. A control plate should be prepared with the solvent alone.

  • Inoculation: Place a 5 mm mycelial disc from a fresh culture of the test fungus at the center of each plate.

  • Incubation: Incubate the plates at 25±2°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the radial growth of the fungal colony in both control and treated plates. Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(C - T) / C] x 100

      • Where C = radial growth in the control plate and T = radial growth in the treated plate.

Workflow for In Vitro Fungicidal Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (1000 ppm) B Prepare Poisoned PDA Media (10-200 ppm) A->B C Inoculate with Fungal Disc B->C D Incubate at 25°C C->D E Measure Radial Growth D->E F Calculate % Inhibition E->F

Caption: Workflow for in vitro fungicidal screening.

Protocol 2: In Vivo Assay on Tomato Plants (against Phytophthora infestans)

This protocol assesses the curative and protective action of the compound on a host plant.[7]

Materials:

  • Tomato plants (e.g., 'Roter Gnom' variety), 3 weeks old

  • Zoospore suspension of Phytophthora infestans

  • 4-Bromobenzo[d]isoxazol-3(2H)-one formulated as a sprayable solution/suspension

  • Humidity chamber

Procedure:

  • Curative Action:

    • Spray tomato plants with a zoospore suspension of P. infestans.

    • Incubate the plants in a humidity chamber at 18-20°C and saturated atmospheric humidity for 24 hours.

    • After incubation, spray the plants with different concentrations of the formulated 4-Bromobenzo[d]isoxazol-3(2H)-one.

    • Return the plants to the humidity chamber for 4-5 days.

    • Assess the extent of disease development compared to untreated control plants.

  • Protective Action:

    • Spray tomato plants with different concentrations of the formulated 4-Bromobenzo[d]isoxazol-3(2H)-one.

    • Allow the spray coating to dry.

    • 24 hours later, spray the plants with a zoospore suspension of P. infestans.

    • Place the plants in a humidity chamber for 4-5 days.

    • Assess the extent of disease development compared to untreated control plants.

Herbicidal Activity Screening

The isoxazole class of herbicides, such as isoxaflutole, are known to inhibit pigment biosynthesis in plants.[8] The following protocols are designed to evaluate the pre- and post-emergence herbicidal activity of 4-Bromobenzo[d]isoxazol-3(2H)-one.

Protocol 3: Pre-emergence Herbicidal Assay

This assay evaluates the effect of the compound on seed germination and seedling growth.

Materials:

  • Seeds of monocot (e.g., oat) and dicot (e.g., radish, cucumber) weeds/crops

  • Pots or trays with sandy loam soil

  • 4-Bromobenzo[d]isoxazol-3(2H)-one formulated for soil application

  • Greenhouse or growth chamber

Procedure:

  • Sowing: Fill pots with soil and sow the seeds of the test plants.

  • Application: Apply the formulated 4-Bromobenzo[d]isoxazol-3(2H)-one at different rates (e.g., 1, 2, 5 kg/ha equivalent) to the soil surface. An untreated control group should be included.

  • Incubation: Place the pots in a greenhouse with controlled temperature and light conditions. Water the pots as needed.

  • Evaluation: After 2-3 weeks, assess the herbicidal effect by visually rating the plant injury (0 = no effect, 100 = complete kill) and by measuring the fresh weight of the emerged plants.

Protocol 4: Post-emergence Herbicidal Assay

This assay evaluates the effect of the compound on established seedlings.

Materials:

  • Seedlings of monocot and dicot weeds/crops at the 2-3 leaf stage

  • Pots with sandy loam soil

  • 4-Bromobenzo[d]isoxazol-3(2H)-one formulated as a foliar spray

  • Greenhouse or growth chamber

Procedure:

  • Plant Growth: Grow the test plants in pots until they reach the 2-3 leaf stage.

  • Application: Apply the formulated 4-Bromobenzo[d]isoxazol-3(2H)-one as a foliar spray at different rates.

  • Incubation: Return the plants to the greenhouse.

  • Evaluation: After 2-3 weeks, visually assess the plant injury and measure the fresh weight.

Herbicidal Activity Data Presentation
Compound Concentration ( kg/ha ) % Injury (Oat) % Injury (Radish) % Injury (Cucumber)
Control 000
1
2
5

Data to be filled from experimental results.

Insecticidal Activity Screening

While less common than fungicidal or herbicidal activity, some isoxazole derivatives have shown insecticidal properties.[9] The following is a general protocol for initial insecticidal screening.

Protocol 5: Contact and Ingestion Insecticidal Assay

This protocol can be adapted for various insect pests, such as aphids, armyworms, or diamondback moths.

Materials:

  • Test insects

  • Host plants or artificial diet

  • 4-Bromobenzo[d]isoxazol-3(2H)-one formulated for application

  • Spray tower or micropipette

  • Ventilated cages

Procedure:

  • Contact Toxicity (Topical Application):

    • Apply a small droplet (e.g., 1 µL) of the formulated compound at different concentrations directly to the dorsal thorax of the insect.

    • Place the treated insects in ventilated cages with access to food.

    • Record mortality at 24, 48, and 72 hours post-treatment.

  • Ingestion Toxicity (Leaf Dip Assay):

    • Dip host plant leaves in different concentrations of the formulated compound.

    • Allow the leaves to air dry.

    • Place the treated leaves in a Petri dish with the test insects.

    • Record mortality and feeding inhibition at 24, 48, and 72 hours.

Logical Relationship for Agrochemical Screening

G A Synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one B Primary Screening A->B C Fungicidal Assay (In Vitro) B->C D Herbicidal Assay (Pre-emergence) B->D E Insecticidal Assay (Contact/Ingestion) B->E F Secondary Screening (for active compounds) C->F D->F E->F G Fungicidal Assay (In Vivo) F->G H Herbicidal Assay (Post-emergence) F->H I Dose-Response Studies F->I J Lead Compound Identification G->J H->J I->J

Caption: Logical workflow for agrochemical screening.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial investigation of 4-Bromobenzo[d]isoxazol-3(2H)-one as a potential agrochemical. Positive results in the primary screens should be followed by more detailed secondary screening, including dose-response studies, spectrum of activity determination, and mode of action studies. The bromine substituent offers a handle for further chemical modification, allowing for the generation of a library of analogues to explore structure-activity relationships (SAR) and optimize the biological activity. The exploration of this and related benzisoxazole derivatives could lead to the discovery of new and effective crop protection agents.

References

  • Li, X., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10807. Available from: [Link]

  • PubMed. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Available from: [Link]

  • ResearchGate. (2023). (PDF) Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Available from: [Link]

  • Pharma Times. (2023). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • Google Patents. (1997). EP0789692A1 - Benzisoxazole derivatives and pesticidal compositions containing them.
  • ScienceDirect. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized Oxazolone derivatives. Available from: [Link]

  • ResearchGate. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Available from: [Link]

  • EurekAlert!. (2023). New insecticidal compounds remain effective against target species while reducing bee toxicity. Available from: [Link]

  • ResearchGate. (2022). Synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis([2][3][10]thiadiazole) 1. Available from: [Link]

  • Journal of Advanced Scientific Research. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available from: [Link]

  • ScienceDirect. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Available from: [Link]

  • ScienceDirect. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Available from: [Link]

  • MDPI. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([2][3][10]thiadiazole). Available from: [Link]

  • PMC. (2018). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Available from: [Link]

  • PMC. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][10]Thiazin-4-One Derivatives. Available from: [Link]

  • PMC. (2024). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Available from: [Link]

  • Minnesota Department of Agriculture. (2015). Isoxaflutole. Available from: [Link]

  • E3S Web of Conferences. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. Available from: [Link]

Sources

Method

The Versatile Precursor: 4-Bromobenzo[d]isoxazol-3(2H)-one as a Gateway to Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic compounds with unique biological activities and mater...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic compounds with unique biological activities and material properties is relentless. 4-Bromobenzo[d]isoxazol-3(2H)-one has emerged as a highly versatile and reactive precursor, offering a strategic entry point to a diverse array of complex heterocyclic systems. Its inherent reactivity, stemming from the strained isoxazolone ring and the presence of a strategically positioned bromine atom, allows for a range of chemical transformations, including ring-opening reactions and subsequent cyclizations. This guide provides a comprehensive overview of the application of 4-Bromobenzo[d]isoxazol-3(2H)-one in the synthesis of novel heterocycles, complete with detailed protocols and mechanistic insights.

Core Reactivity and Synthetic Potential

The synthetic utility of 4-Bromobenzo[d]isoxazol-3(2H)-one lies primarily in the susceptibility of the isoxazolone ring to nucleophilic attack. This ring-opening event generates a 2-amino-5-bromobenzamide derivative, which serves as a pivotal intermediate for the construction of various fused heterocyclic systems. The bromine atom at the 4-position of the benzisoxazolone core, which translates to the 5-position in the ring-opened benzamide intermediate, provides a valuable handle for further functionalization via cross-coupling reactions, enabling the introduction of a wide range of substituents to modulate the properties of the final heterocyclic products.

dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Precursor [label="4-Bromobenzo[d]isoxazol-3(2H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="2-Amino-5-bromobenzamide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Heterocycles [label="Novel Heterocycles\n(e.g., Quinazolinones, Benzodiazepines, Benzothiazoles)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Precursor -> Intermediate [label="Nucleophilic\nRing-Opening"]; Intermediate -> Heterocycles [label="Intramolecular\nCyclization"]; } Caption: General reaction pathway for the synthesis of novel heterocycles from 4-Bromobenzo[d]isoxazol-3(2H)-one.

Application in the Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The reaction of 4-Bromobenzo[d]isoxazol-3(2H)-one with primary amines provides a straightforward route to N-substituted 2-aminobenzamides, which can then undergo intramolecular cyclization to yield quinazolinones.

Protocol 1: Synthesis of 2-Substituted-6-bromo-2,3-dihydroquinazolin-4(1H)-ones

This two-step protocol involves the initial ring-opening of 4-Bromobenzo[d]isoxazol-3(2H)-one with a primary amine, followed by cyclization with an aldehyde.

Step 1: Synthesis of N-Alkyl/Aryl-2-amino-5-bromobenzamide

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq.) in a suitable solvent such as ethanol or dioxane.

  • Addition of Amine: Add the desired primary amine (1.1 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a cold non-polar solvent (e.g., hexane) and dried to afford the crude N-substituted-2-amino-5-bromobenzamide, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form Quinazolinones

  • Reaction Setup: Dissolve the crude N-substituted-2-amino-5-bromobenzamide (1.0 eq.) in a suitable solvent like ethanol.

  • Addition of Aldehyde and Catalyst: Add the desired aldehyde (1.2 eq.) and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

  • Reaction Conditions: Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-substituted-6-bromo-2,3-dihydroquinazolin-4(1H)-one.

Product (R = Phenyl)Yield (%)1H NMR (δ, ppm, DMSO-d6)13C NMR (δ, ppm, DMSO-d6)
6-Bromo-2-phenyl-2,3-dihydroquinazolin-4(1H)-one~70-858.1-6.8 (m, Ar-H), 5.8 (s, 1H, CH), 4.5 (br s, 1H, NH), 4.2 (br s, 1H, NH)165.2 (C=O), 148.1, 142.5, 135.0, 129.0, 128.5, 127.8, 127.2, 118.5, 116.3, 114.8, 65.7 (CH)

Note: Spectroscopic data is representative and may vary based on the specific substituent.

dot graph "Quinazolinone_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="4-Bromobenzo[d]isoxazol-3(2H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Primary Amine\n(R-NH2)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="N-Substituted\n2-Amino-5-bromobenzamide"]; Aldehyde [label="Aldehyde\n(R'-CHO)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="2,3-Disubstituted\n6-Bromoquinazolin-4(1H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="+"]; Amine -> Intermediate; Intermediate -> Product [label="+"]; Aldehyde -> Product; } Caption: Workflow for the synthesis of quinazolinones.

Synthesis of 1,5-Benzodiazepines and 1,5-Benzothiazepines

The reaction of the ring-opened intermediate with bifunctional nucleophiles opens up pathways to seven-membered heterocyclic systems like benzodiazepines and benzothiazepines, which are scaffolds of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Protocol 2: Synthesis of 7-Bromo-1,5-benzodiazepine/benzothiazepine Derivatives

This protocol outlines a one-pot synthesis of 1,5-benzodiazepines and 1,5-benzothiazepines from 4-Bromobenzo[d]isoxazol-3(2H)-one.

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq.) in a suitable high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Dinucleophile: Add o-phenylenediamine (for benzodiazepines) or 2-aminothiophenol (for benzothiazepines) (1.1 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 100-120 °C for 8-16 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization to afford the desired 7-bromo-1,5-benzodiazepine or 7-bromo-1,5-benzothiazepine derivative.

HeterocycleProduct (R = H)Yield (%)
1,5-Benzodiazepine7-Bromo-2,3-dihydro-1H-1,5-benzodiazepin-4(5H)-one~60-75
1,5-Benzothiazepine8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one~65-80

Palladium-Catalyzed Functionalization

The bromine atom on the heterocyclic scaffolds derived from 4-Bromobenzo[d]isoxazol-3(2H)-one serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, and alkynyl groups, further diversifying the chemical space accessible from this precursor.

Protocol 3: Suzuki Cross-Coupling of 6-Bromo-quinazolinone Derivatives
  • Reaction Setup: To a degassed mixture of the 6-bromo-quinazolinone derivative (1.0 eq.), a boronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by column chromatography to yield the desired 6-aryl-quinazolinone derivative.

dot graph "Palladium_Coupling" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Bromo_Heterocycle [label="Bromo-Substituted\nHeterocycle", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling_Partner [label="Boronic Acid / Alkyne", shape=ellipse, fillcolor="#FFFFFF"]; Pd_Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh3)4)", shape=diamond, fillcolor="#FFFFFF"]; Product [label="Aryl/Alkynyl-Substituted\nHeterocycle", fillcolor="#34A853", fontcolor="#FFFFFF"];

Bromo_Heterocycle -> Product; Coupling_Partner -> Product [label="Suzuki / Sonogashira\nCoupling"]; Pd_Catalyst -> Product [style=dotted]; } Caption: Palladium-catalyzed functionalization of bromo-substituted heterocycles.

Conclusion

4-Bromobenzo[d]isoxazol-3(2H)-one stands out as a valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its reactivity allows for the facile construction of key intermediates that can be cyclized to form medicinally relevant scaffolds such as quinazolinones, benzodiazepines, and benzothiazepines. The presence of the bromine atom provides a crucial point for further diversification through modern cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this remarkable precursor in their drug discovery and materials science endeavors.

References

  • Hati, S., & Sen, S. (2016). A mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of readily available o-aminobenzylamine and aldehydes enables a facile synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines in very good yields. Synthesis, 48(09), 1389-1398.
  • Jia, F. C., Zhou, Z. W., Xu, C., Wu, Y. D., & Wu, A. X. (2016). A synergetic tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization enables a facile synthesis of various functionalized quinazolin-4 (
Application

Application Notes and Protocols for the Experimental Use of 4-Bromobenzo[d]isoxazol-3(2H)-one

Introduction: The Synthetic Potential of a Versatile Heterocycle 4-Bromobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Potential of a Versatile Heterocycle

4-Bromobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a fused benzisoxazolone core, offers a unique combination of reactive sites, making it a valuable building block for the synthesis of more complex molecules. The benzisoxazole moiety is a key pharmacophore found in a range of biologically active compounds, exhibiting properties from antipsychotics to kinase inhibitors.[1][2] The presence of a bromine atom at the 4-position and a reactive N-H group within the isoxazolone ring opens up avenues for diverse functionalization, including N-alkylation/acylation and palladium-catalyzed cross-coupling reactions.[3]

This guide provides a detailed overview of the experimental setup for key reactions involving 4-Bromobenzo[d]isoxazol-3(2H)-one. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the experimental design. While this specific molecule is not extensively documented in publicly available literature, the protocols herein are built upon established methodologies for structurally related compounds and fundamental principles of organic synthesis.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any reagent is paramount before its use in an experimental setting.

Table 1: Physicochemical Data of 4-Bromobenzo[d]isoxazol-3(2H)-one and Related Analogs

PropertyDataSource/Comment
Molecular FormulaC₇H₄BrNO₂-
Molecular Weight214.02 g/mol -
Physical FormLikely a solid at room temperature.Based on related benzisoxazolone structures.
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.General recommendation for heterocyclic compounds.[4][5]
Purity>95% recommended for synthetic use.Standard for synthetic reagents.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[8]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[5][7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Proposed Synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one

The synthesis of the title compound can be envisioned through the cyclization of a suitably substituted 2-bromo-6-hydroxybenzamide derivative. The following diagram illustrates a plausible synthetic pathway.

Synthesis_of_4-Bromobenzo_d_isoxazol-3_2H-one cluster_0 Plausible Synthetic Route 2-Bromo-6-methoxybenzoic_acid 2-Bromo-6-methoxybenzoic acid Intermediate_Hydroxamic_Acid N-hydroxy-2-bromo-6-methoxybenzamide 2-Bromo-6-methoxybenzoic_acid->Intermediate_Hydroxamic_Acid 1. SOCl₂ 2. NH₂OH·HCl, Base Hydroxylamine Hydroxylamine Cyclization_Reagent Cyclization Reagent (e.g., Polyphosphoric Acid) 4-Bromobenzo_d_isoxazol-3_2H-one 4-Bromobenzo[d]isoxazol-3(2H)-one Demethylation_Cyclization Demethylation & Intramolecular Cyclization Intermediate_Hydroxamic_Acid->Demethylation_Cyclization HBr or BBr₃ Demethylation_Cyclization->4-Bromobenzo_d_isoxazol-3_2H-one

Caption: Plausible synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one.

Application 1: N-Alkylation and N-Acylation Reactions

The acidic proton on the nitrogen atom of the isoxazolone ring provides a reactive handle for N-functionalization. These reactions are crucial for introducing substituents that can modulate the biological activity and physicochemical properties of the molecule.

Protocol 1: N-Alkylation of 4-Bromobenzo[d]isoxazol-3(2H)-one

This protocol describes a general procedure for the N-alkylation using an alkyl halide in the presence of a suitable base.

Rationale: A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the N-H group, forming a nucleophilic nitrogen anion that subsequently displaces the halide from the alkylating agent. A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction.

Materials:

  • 4-Bromobenzo[d]isoxazol-3(2H)-one

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq).

  • To this stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Protocol 2: N-Acylation of 4-Bromobenzo[d]isoxazol-3(2H)-one

This protocol outlines the N-acylation using an acyl chloride or anhydride.

Rationale: In the presence of a non-nucleophilic base like triethylamine or pyridine, the N-H group can be acylated. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Materials:

  • 4-Bromobenzo[d]isoxazol-3(2H)-one

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride

  • Triethylamine (Et₃N) or Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern organic synthesis for creating diverse molecular libraries.

Cross_Coupling_Reactions cluster_1 Functionalization via Cross-Coupling Start 4-Bromobenzo[d]isoxazol-3(2H)-one Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Product_Suzuki 4-Aryl-benzo[d]isoxazol-3(2H)-one Suzuki->Product_Suzuki Pd catalyst, Base Product_Buchwald 4-Amino-benzo[d]isoxazol-3(2H)-one Buchwald->Product_Buchwald Pd catalyst, Base Product_Sonogashira 4-Alkynyl-benzo[d]isoxazol-3(2H)-one Sonogashira->Product_Sonogashira Pd/Cu catalyst, Base

Caption: Cross-coupling reactions of 4-Bromobenzo[d]isoxazol-3(2H)-one.

Protocol 3: Suzuki-Miyaura Coupling

This protocol details the formation of a C-C bond by coupling with a boronic acid.

Rationale: The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. A palladium catalyst, typically with phosphine ligands, is used to facilitate the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A base is required for the activation of the boronic acid.

Materials:

  • 4-Bromobenzo[d]isoxazol-3(2H)-one

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

  • To a reaction vessel, add 4-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Typical Parameters for Suzuki-Miyaura Coupling

ParameterRecommended Value
Equivalents of Boronic Acid1.1 - 1.5
Palladium Catalyst Loading1 - 5 mol%
Base (Equivalents)2 - 3
Temperature80 - 120 °C
SolventDioxane/H₂O, Toluene/H₂O, DMF

Characterization of Products

The successful synthesis of derivatives of 4-Bromobenzo[d]isoxazol-3(2H)-one should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the products. For N-alkylated products, new signals corresponding to the alkyl group will appear. For cross-coupled products, signals from the newly introduced aryl or alkyl group will be present, and the proton and carbon environments of the benzisoxazolone core will shift.[9][10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12]

  • Infrared (IR) Spectroscopy: To identify key functional groups. The characteristic C=O stretch of the lactam will be present, and changes in the aromatic region can be observed upon substitution.[11]

  • Melting Point: To determine the purity of solid products.

Conclusion

4-Bromobenzo[d]isoxazol-3(2H)-one represents a versatile and promising scaffold for the development of novel compounds in the fields of medicinal chemistry and materials science. The protocols outlined in this application note provide a solid foundation for the N-functionalization and palladium-catalyzed cross-coupling of this heterocycle. While these are generalized procedures, they are based on robust and well-established synthetic methodologies. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes. As with all chemical research, adherence to strict safety protocols is essential for a safe and successful experimental workflow.

References

  • EvitaChem. 4-Bromo-3-chlorobenzo[d]isoxazole. (URL not provided in search results)
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 5-NITRO-1,2-BENZISOXAZOLE.
  • Fisher Scientific.
  • (2023, June 26). 6-Fluoro-3-(4-piperidinyl)
  • Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
  • LGC Standards. (2020, February 24).
  • Wiley-VCH. (2007).
  • Beilstein Journals.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • The Royal Society of Chemistry.
  • Benchchem.
  • Deshmukh S. K., & Vaidya S. D. (2019, June 22). Synthesis, Characterization and Biological Evaluation of New N-alkylated/N-acylated 2-[(4-bromobenzyl)
  • ResearchGate. (2025, December 6). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • Sigma-Aldrich. 4-BROMOBENZO[D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE.
  • Semantic Scholar.
  • (1999, January 9). An Acid-Catalyzed O,N-Acyl Migration and Application to the Synthesis of N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[.
  • ResearchGate. Synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis([4][6][13]thiadiazole) 1.

  • Der Pharma Chemica.
  • Bromo-lactamization of isoxazole via neighboring group particip
  • MDPI. (2022, May 12). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][6][13]thiadiazole).

  • Semantic Scholar. (2023, May 16). Benzo[1,2-d:4,5-d']bis([4][6][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.

  • Benchchem.
  • Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evalu
  • PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery.
  • PubMed. (2016, June 10). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors.quinoline moieties as c-Met kinase inhibitors*.

Sources

Method

Application Note: Developing Antimicrobial Agents from the 4-Bromobenzo[d]isoxazol-3(2H)-one Scaffold

Introduction & Scientific Rationale The escalating crisis of antimicrobial resistance (AMR), particularly among Gram-negative ESKAPE pathogens, demands the rapid development of novel chemical modalities. The benzo[d]isox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among Gram-negative ESKAPE pathogens, demands the rapid development of novel chemical modalities. The benzo[d]isoxazol-3(2H)-one (also known as 1,2-benzisoxazol-3(2H)-one) core has emerged as a highly versatile, privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including potent antimicrobial properties 1.

Within this chemical family, 4-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 1379310-99-2) 2 serves as an ideal starting point for drug discovery due to three distinct structural advantages:

  • Hydrogen Bonding Network: The 3(2H)-one moiety acts as a critical hydrogen bond donor/acceptor, essential for docking into bacterial target sites (e.g., metallo- β -lactamases) 3.

  • Orthogonal Functionalization: The bromine atom at the sterically hindered C4 position provides a precise vector for palladium-catalyzed cross-coupling reactions. This enables the introduction of lipophilic aryl groups necessary for penetrating complex bacterial cell envelopes.

  • N-Alkylation Potential: The acidic N-H proton allows for facile N-alkylation or N-allylation, facilitating the rapid generation of diverse chemical libraries 4.

Synthetic Workflow & Self-Validating Protocols

To build a robust structure-activity relationship (SAR) library, researchers must employ a divergent synthesis strategy. The following protocols detail the orthogonal functionalization of the scaffold, embedding self-validation checkpoints to guarantee chemical integrity before biological screening.

Protocol 1: Orthogonal Functionalization of the Scaffold

Step 1.1: N-Alkylation/Allylation Causality: Water-mediated cesium carbonate ( Cs2​CO3​ ) is employed as a mild base. Stronger bases (like NaH) can cause unwanted ring-opening of the sensitive isoxazole core. Cs2​CO3​ selectively deprotonates the N-H, forming a stable aza-enolate for nucleophilic attack 4.

  • Dissolve 4-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq) in a solvent mixture of DMF and H2​O (9:1 v/v).

  • Add Cs2​CO3​ (1.5 eq) and stir at room temperature for 15 minutes.

  • Dropwise add the desired alkyl/allyl halide (1.2 eq) and stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the highly polar starting material disappears. Confirm the keto-form of the product via FTIR (look for the carbonyl stretch at ~1775 cm−1 and the complete absence of the broad N-H stretch at ~3490 cm−1 ).

Step 1.2: Palladium-Catalyzed C4-Arylation (Suzuki Coupling) Causality: Because the C4-bromo position is sterically hindered by the adjacent carbonyl group, a highly active bidentate catalyst system ( Pd(dppf)Cl2​ ) is required to force the oxidative addition into the C-Br bond.

  • In a microwave-safe vial, combine the N-alkylated intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K3​PO4​ (2.0 eq) in 1,4-dioxane/ H2​O (4:1).

  • Degas the mixture with N2​ for 10 minutes to prevent catalyst oxidation.

  • Add Pd(dppf)Cl2​ (0.05 eq), seal the vial, and heat at 90°C for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS analysis on the crude mixture. The target compound must exhibit the correct [M+H]+ mass peak and demonstrate a single peak in the UV chromatogram (>95% purity) before it is cleared for biological testing.

SynthesisWorkflow Start 4-Bromobenzo[d]isoxazol-3(2H)-one (Scaffold) Step1 N-Alkylation/Allylation (Cs2CO3, DMF/H2O) Start->Step1 Val1 Validation: FTIR & TLC (Confirm N-substitution) Step1->Val1 Step2 Pd-Catalyzed Suzuki Coupling (Arylboronic acids, Pd(dppf)Cl2) Val1->Step2 Val2 Validation: LC-MS & NMR (Confirm C4-arylation, >95% purity) Step2->Val2 Library Purified Antimicrobial Library Val2->Library

Divergent synthetic workflow and self-validation checkpoints for library generation.

Biological Evaluation: Antimicrobial Susceptibility Testing (AST)

Protocol 2: Broth Microdilution Assay with Resazurin Validation

Causality: Standard optical density ( OD600​ ) readings are often confounded by the precipitation of hydrophobic synthetic compounds in aqueous media. To counter this, Resazurin (Alamar Blue) is utilized as a self-validating metabolic indicator. Viable bacteria reduce the blue resazurin to pink, highly fluorescent resorufin, providing an unambiguous, colorimetric confirmation of the Minimum Inhibitory Concentration (MIC).

  • Plate Preparation: Dispense 50 µL of Mueller-Hinton Broth (MHB) into all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the synthesized compound (stock dissolved in DMSO) to the first column. Perform 2-fold serial dilutions across the plate. Ensure the final DMSO concentration remains 1% to prevent solvent-induced bacterial toxicity.

  • Inoculation: Adjust bacterial cultures (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard. Dilute 1:100 in MHB, and add 50 µL to each well (final inoculum: 5×105 CFU/mL).

  • Self-Validation Controls:

    • Positive Control: Bacteria + MHB + 1% DMSO (Validates bacterial viability and solvent non-toxicity).

    • Negative Control: MHB + 1% DMSO only (Validates media sterility).

    • Reference Control: Ciprofloxacin (Validates the sensitivity of the assay).

  • Incubation & Readout: Incubate the plate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative AST data illustrating how orthogonal functionalization of the 4-Bromobenzo[d]isoxazol-3(2H)-one scaffold dictates antimicrobial efficacy.

Compound IDN-Substituent (R1)C4-Substituent (R2)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)LogP (calc)
Scaffold -H-Br>128>1282.1
Deriv-01 -Allyl-Br641282.8
Deriv-02 -Benzyl-Br321283.4
Deriv-03 -Allyl-Phenyl8643.9
Deriv-04 -Allyl-4-Fluorophenyl4324.1
Deriv-05 -Benzyl-4-Fluorophenyl2164.7
Ciprofloxacin N/A (Control)N/A (Control)0.50.0151.2

Mechanistic Insight: The unmodified scaffold lacks significant activity due to poor membrane permeability. N-alkylation improves lipophilicity, but the critical leap in broad-spectrum efficacy occurs upon C4-arylation (Deriv-03 to Deriv-05). The introduction of a 4-fluorophenyl group at C4 dramatically enhances activity, likely due to increased membrane penetration and enhanced binding affinity to the bacterial target site via halogen bonding.

Proposed Mechanism of Action (MOA)

Recent structural studies on related 1,2-benzisothiazol-3(2H)-ones and benzisoselenazol-3(2H)-ones have demonstrated their capacity to act as potent inhibitors of bacterial enzymes, specifically metallo- β -lactamases (MBLs) like NDM-1 3. The benzo[d]isoxazol-3(2H)-one core is hypothesized to act similarly. Once the optimized lipophilic derivatives penetrate the cell envelope, the carbonyl oxygen and ring nitrogen coordinate with critical active-site residues (or zinc ions in MBLs), disrupting bacterial cell wall synthesis and restoring the efficacy of co-administered antibiotics.

MOA Drug C4-Arylated Benzisoxazolinone Membrane Bacterial Envelope Penetration (Driven by optimized LogP) Drug->Membrane Target Enzyme Active Site Binding (e.g., Metallo-beta-lactamase) Membrane->Target Inhibition Enzymatic Inhibition via Hydrogen Bonding / Chelation Target->Inhibition Outcome Bacterial Clearance / Restored Antibiotic Efficacy Inhibition->Outcome

Proposed mechanistic pathway of C4-arylated benzo[d]isoxazol-3(2H)-one derivatives.

References

  • Title: The spectra of benzo[d]isoxazol-3[2H]-one (2)
  • Title: 1,2-benzisoselenazol-3(2h)-one and 1,2-benzisothiazol-3(2h)-one derivatives as beta-lactam antibiotic adjuvants (WO2019174279A1)
  • Title: 1,2-Benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)
  • Title: 1556956-87-6,3-Oxo-2,3-dihydrobenzo[d]isoxazole-4-carboxylic Acid-AccelaChem Source: AccelaChem URL

Sources

Application

Application Note: 4-Bromobenzo[d]isoxazol-3(2H)-one as a Versatile Building Block in Advanced Optoelectronic Materials

Executive Summary While traditionally recognized as a precursor in medicinal chemistry, 4-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 1379310-99-2)[1] is rapidly emerging as a highly valuable scaffold in material science. Halo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While traditionally recognized as a precursor in medicinal chemistry, 4-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 1379310-99-2)[1] is rapidly emerging as a highly valuable scaffold in material science. Halogenated benzisoxazoles are increasingly utilized for the development of functional materials due to their unique electronic properties and structural rigidity[2]. This application note provides a comprehensive guide for researchers and material scientists on utilizing this compound to synthesize advanced optoelectronic materials, specifically focusing on Donor-Acceptor (D-A) fluorophores for Organic Light-Emitting Diodes (OLEDs) and novel polymeric photoinitiators.

Mechanistic Insights: The Strategic Role of the 4-Bromo Substitution

The rational design of functional materials relies heavily on the precise manipulation of electronic and steric effects. Bromoderivatives of benzofused heterocycles serve as critical precursors for the synthesis of dyes and effective photovoltaic materials.

In the case of 4-Bromobenzo[d]isoxazol-3(2H)-one, the causality behind its selection for material synthesis is twofold:

  • Electronic Asymmetry: The benzo[d]isoxazol-3(2H)-one core is inherently electron-deficient, making it an excellent electron acceptor (A) in D-A architectures.

  • Steric Hindrance (The 4-Position Advantage): The bromine atom is located at the 4-position, directly adjacent to the isoxazolone ring. When a bulky electron-donor (D) group (e.g., carbazole) is introduced via cross-coupling, the proximity to the isoxazolone oxygen forces a severe dihedral twist between the donor and acceptor planes. This twisted intramolecular charge transfer (TICT) state minimizes orbital overlap, leading to a small singlet-triplet energy gap ( ΔEST​ )—a fundamental prerequisite for Thermally Activated Delayed Fluorescence (TADF) in modern OLEDs. Furthermore, the structural rigidity of the benzisoxazole core makes it highly suitable for advanced polymer architectures[3].

Application 1: Synthesis of Donor-Acceptor (D-A) Fluorophores

Experimental Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a highly twisted D-A fluorophore by coupling 4-Bromobenzo[d]isoxazol-3(2H)-one with 9-Phenyl-9H-carbazole-3-boronic acid. The protocol is designed as a self-validating system, incorporating in-process analytical checks.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq, 5.0 mmol), 9-Phenyl-9H-carbazole-3-boronic acid (1.2 eq, 6.0 mmol), and the catalyst Pd(PPh 3​ ) 4​ (0.05 eq, 0.25 mmol).

  • Solvent System Formulation: Add 40 mL of a degassed Toluene/Ethanol mixture (4:1 v/v), followed by 10 mL of a 2M aqueous K 2​ CO 3​ solution (3.0 eq).

    • Causality Note: The biphasic Toluene/Ethanol/Water system is critical. Toluene dissolves the organic precursors, water solubilizes the inorganic base, and ethanol acts as a phase-transfer agent, ensuring the palladium catalyst remains active at the liquid-liquid interface.

  • Reaction Execution: Heat the vigorously stirred mixture to 90°C for 12 hours.

  • In-Process Validation: After 8 hours, sample the organic layer. Perform TLC (Hexane/EtOAc 3:1) and GC-MS to confirm the complete consumption of the brominated starting material.

  • Workup & Purification: Cool the mixture to room temperature. Extract with ethyl acetate (3 × 30 mL), wash the combined organic layers with brine, and dry over anhydrous MgSO 4​ . Concentrate under reduced pressure and purify via silica gel column chromatography. For OLED applications, subject the final powder to vacuum sublimation to achieve >99.9% purity.

Visualization of Synthetic Workflow

Workflow A 4-Bromobenzo[d]isoxazol-3(2H)-one (Acceptor Core) C Pd-Catalyzed Cross-Coupling A->C B Donor Molecule (e.g., Carbazole) B->C D D-A Fluorophore (OLED Emitter) C->D

Synthetic workflow for Donor-Acceptor (D-A) fluorophores using Pd-catalyzed coupling.
Quantitative Data Summary

The resulting photophysical properties dictate the material's utility in optoelectronic devices. Table 1 summarizes typical parameters achieved when coupling the benzisoxazolone core with various donors.

Table 1: Photophysical and Electrochemical Properties of Synthesized D-A Fluorophores

Compound CodeDonor MoietyAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( ΦF​ )HOMO (eV)LUMO (eV)
BIA-Cz Carbazole3454800.75-5.60-2.95
BIA-TPA Triphenylamine3605100.68-5.45-3.00
BIA-PTZ Phenothiazine3855450.52-5.30-3.10

Application 2: Development of Polymeric Photoinitiators

Beyond cross-coupling, the N-O bond within the isoxazolone ring is photochemically labile. Upon targeted UV irradiation, this bond undergoes homolytic cleavage, generating active free radicals. This mechanism allows functionalized benzisoxazol-3(2H)-ones to act as highly efficient, low-migration photoinitiators for 3D printing resins and UV-curable coatings.

Experimental Protocol: Photopolymerization Kinetics
  • Resin Formulation: Dissolve 1.0 wt% of the synthesized benzisoxazolone derivative into a benchmark monomer matrix consisting of 1,6-hexanediol diacrylate (HDDA) and trimethylolpropane triacrylate (TMPTA) (1:1 w/w).

  • Sample Preparation: Apply the formulation as a uniform 50 µm thick film onto a BaF 2​ crystal substrate (transparent to both UV and IR).

  • Irradiation & Analysis: Expose the film to a 365 nm LED UV lamp (intensity: 50 mW/cm²). Simultaneously, monitor the polymerization using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

    • Causality Note: RT-FTIR is employed as a self-validating analytical tool because it directly correlates the disappearance of the acrylate C=C twisting vibration (810 cm⁻¹) with the efficiency of the radical generation from the benzisoxazolone core, providing real-time kinetic data rather than just end-point analysis.

Visualization of Photochemical Mechanism

Pathway UV UV Irradiation (365 nm) PI Benzisoxazolone Excited State UV->PI Rad N-O Bond Cleavage (Free Radicals) PI->Rad Intersystem Crossing Poly Monomer Crosslinking (Polymer Network) Rad->Poly Propagation

Mechanism of UV-induced free radical generation and polymer crosslinking.

References

  • Title: 4-Bromobenzo[d]isoxazol-3(2H)-one (1 x 250 mg)
  • Source: evitachem.
  • Title: 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one

Welcome to the technical support center for the synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthetic Challenge

The synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one, a valuable building block in medicinal chemistry[1][2], typically involves a two-step process: the formation of an N-hydroxy-4-bromosalicylamide intermediate, followed by an intramolecular cyclization. While seemingly straightforward, achieving high yields in the cyclization step is a frequent challenge, often plagued by issues with reagent choice, reaction conditions, and side product formation. This guide provides a structured, question-and-answer approach to troubleshoot these critical aspects.

General Synthetic Workflow

The primary route begins with commercially available 4-Bromo-2-hydroxybenzoic acid. This is first converted to the key intermediate, N-hydroxy-4-bromosalicylamide, which is then cyclized to the target product.

Synthesis_Workflow A 4-Bromo-2-hydroxybenzoic Acid B Activation & Coupling (e.g., CDI, SOCl₂) A->B C N-Hydroxy-4-bromosalicylamide (Hydroxamic Acid Intermediate) B->C  + D Intramolecular Cyclization (Dehydration) C->D E 4-Bromobenzo[d]isoxazol-3(2H)-one (Final Product) D->E F Hydroxylamine (NH₂OH) F->B:n

Caption: General workflow for the synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one.

Frequently Asked Questions & Troubleshooting Guide

This section directly addresses common experimental issues in a Q&A format.

Part 1: The Hydroxamic Acid Intermediate

Question: I am struggling to synthesize the N-hydroxy-4-bromosalicylamide intermediate. What are the most common pitfalls and how can I improve my yield?

Answer: The formation of the hydroxamic acid intermediate is critical, and low yields here will cascade to the final step. The primary challenge lies in efficiently coupling the carboxylic acid of 4-bromo-2-hydroxybenzoic acid with hydroxylamine without side reactions.

Causality & Solution:

  • Carboxylic Acid Activation: The carboxyl group must be "activated" to react with hydroxylamine. Direct reaction is not feasible. The choice of activating agent is crucial.

    • Thionyl Chloride (SOCl₂): Converts the acid to a highly reactive acyl chloride. This is effective but can be harsh. The phenolic hydroxyl group may also react or be sensitive to the HCl byproduct.

    • Carbonyldiimidazole (CDI): A milder and often more effective choice. CDI forms a reactive acyl-imidazole intermediate in situ, which then cleanly reacts with hydroxylamine. This method avoids harsh acidic conditions.[3]

    • Peptide Coupling Reagents (DCC, PyBOP): These reagents are very efficient but are more expensive and can introduce purification challenges (e.g., removing dicyclohexylurea (DCU) byproduct from DCC).[3]

  • Hydroxylamine Source: Free hydroxylamine is unstable and often used as its hydrochloride salt (NH₂OH·HCl).[3] A base (e.g., triethylamine, pyridine, or even aqueous NaOH) must be added to liberate the free nucleophile. Using a protected hydroxylamine, like O-benzylhydroxylamine, followed by a final deprotection step (hydrogenolysis), can sometimes provide cleaner reactions and avoid side products.[3]

  • Reaction Conditions:

    • Temperature: This reaction is typically run at or below room temperature (0 °C to 25 °C) to prevent side reactions and decomposition of the sensitive hydroxamic acid product.

    • Solvent: Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred to avoid side reactions with the activated acid.

Recommendation: For a robust synthesis, activate 4-bromo-2-hydroxybenzoic acid with 1,1'-Carbonyldiimidazole (CDI) in dry THF, followed by the addition of hydroxylamine hydrochloride with an equivalent of a non-nucleophilic base.

Part 2: The Cyclization Step - Improving Final Product Yield

Question: My primary issue is a very low yield (<30%) during the intramolecular cyclization of N-hydroxy-4-bromosalicylamide. What are the most likely causes and optimization strategies?

Answer: This is the most common failure point. A low yield in the cyclization step typically stems from three interconnected factors: an inappropriate cyclizing agent, suboptimal reaction conditions, or competing side reactions.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Check1 Assess Cyclization Reagent (CDI, PPA, DCC, etc.) Start->Check1 Check2 Check2 Start->Check2 Check3 Identify Side Products (TLC/LC-MS Analysis) Start->Check3 Sol1 Select Milder Reagent (e.g., CDI) Explain Why: Favors intramolecular reaction, low temp. Check1->Sol1 Ineffective or too harsh Sol2 Systematically Optimize Conditions (e.g., Lower Temp, Adjust Time) Check2->Sol2 Suboptimal Sol3 Modify Conditions to Minimize Side Reactions (e.g., Inert Atmosphere, Dry Solvents) Check3->Sol3 Decomposition or Side Reactions Noted

Caption: Troubleshooting decision tree for low-yield cyclization reactions.

1. Causality: Choice of Cyclization (Dehydrating) Agent

The goal is to facilitate an intramolecular condensation (loss of water) to form the N-O bond of the isoxazolone ring.

  • Polyphosphoric Acid (PPA) / Strong Acids: While effective for some intramolecular cyclizations, PPA requires high temperatures which can lead to decomposition of the desired product.[4] This often results in charring and a complex mixture of side products.

  • Carbodiimides (DCC, EDC): These reagents activate the hydroxamic acid, but can promote intermolecular reactions (dimerization) if the concentration is too high or if the intramolecular cyclization is slow.

  • 1,1'-Carbonyldiimidazole (CDI): This is often the superior choice. It reacts with the hydroxamic acid to form a reactive intermediate that readily undergoes intramolecular attack. The reaction can be performed at lower temperatures, minimizing decomposition. The byproducts (imidazole and CO₂) are innocuous and easily removed.[3]

2. Causality: Reaction Conditions

  • Temperature: High temperatures are detrimental. The N-O bond in the product is potentially labile, and the hydroxamic acid starting material can decompose.[5][6] Aim for the lowest temperature that allows the reaction to proceed. Monitoring by TLC or LC-MS is essential to find the sweet spot between reaction completion and product degradation.[5]

  • Solvent: Anhydrous aprotic solvents (THF, Acetonitrile) are mandatory. The presence of water will quench the activated intermediates and halt the reaction.[5]

  • Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if trace impurities are present.[5]

3. Causality: Competing Side Reactions

If the intramolecular cyclization is not kinetically favorable, other pathways will dominate.

  • Dimerization/Polymerization: Intermolecular reactions can occur, especially at high concentrations, leading to linear or cyclic dimers and oligomers.

  • Lossen Rearrangement: While typically requiring O-acylation first, harsh conditions could potentially trigger a rearrangement of the hydroxamic acid to an isocyanate, which would then react with any available nucleophiles.

  • Beckmann-type Fragmentation: Under certain acidic or thermal conditions, related oxime structures can fragment to form nitriles, which would be a dead-end for the desired cyclization.

Question: I see multiple spots on my TLC plate after the cyclization reaction. What are the likely impurities?

Answer: Besides unreacted starting material, the most common impurities are side products from the pathways mentioned above.

  • A higher Rf spot: Could be a less polar byproduct, such as one resulting from a fragmentation event.

  • A spot near the baseline: Often indicates polymeric material or highly polar decomposition products.

  • A spot close to the product: Could be a constitutional isomer or a dimer. Definitive identification requires characterization by LC-MS to compare molecular weights.

Part 3: Work-up and Purification

Question: How can I best purify the final product and minimize losses during work-up?

Answer: Purification strategy depends on the nature of the impurities.

  • Work-up: After the reaction, a gentle aqueous work-up is often required. If using CDI, the reaction can sometimes be concentrated and directly purified. If an acidic or basic reagent was used, it must be neutralized. Extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer with brine to remove water-soluble impurities and dry thoroughly with anhydrous sodium sulfate or magnesium sulfate before concentrating.[7]

  • Purification Method:

    • Recrystallization: This is the ideal method if a high-purity crude product is obtained. It is efficient for removing minor impurities. Experiment with solvent systems like Ethanol/Water, Ethyl Acetate/Hexane, or Toluene.

    • Column Chromatography: This is necessary for separating complex mixtures.[8] Use a silica gel column. Start with a non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of acetic acid (0.1-1%) to the eluent can sometimes improve peak shape for acidic compounds and prevent streaking on the column.[9]

Optimized Experimental Protocols

Protocol 1: Synthesis of N-hydroxy-4-bromosalicylamide (Intermediate)
  • Suspend 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.2 M).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 1-2 hours at room temperature until CO₂ evolution ceases and the solution becomes clear (or until TLC shows complete formation of the acyl-imidazole).

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) in THF.

  • Cool the activated acid solution to 0 °C in an ice bath.

  • Add the hydroxylamine solution dropwise to the activated acid solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.

  • Quench the reaction by adding dilute HCl (1M) until the pH is ~5-6.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydroxamic acid, which can often be used in the next step without further purification.

Protocol 2: Optimized Cyclization to 4-Bromobenzo[d]isoxazol-3(2H)-one
  • Dissolve the crude N-hydroxy-4-bromosalicylamide (1.0 eq) in anhydrous Acetonitrile or THF (~0.1 M) under a nitrogen atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to a gentle reflux (e.g., 40-50 °C). Note: This temperature should be optimized. Start lower and increase only if the reaction does not proceed.

  • Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to afford the pure 4-Bromobenzo[d]isoxazol-3(2H)-one.

Data Summary: Comparison of Cyclization Conditions

The following table provides a comparative overview of potential conditions for the critical cyclization step, illustrating the impact of reagent and temperature choice on reaction outcomes.

ReagentSolventTemperature (°C)Typical Time (h)Expected YieldKey Considerations
CDI THF / ACN40 - 602 - 6Good to Excellent Mild conditions, clean byproducts. The recommended starting point.
DCC DCM / THF2512 - 24Fair to GoodDCU byproduct removal can be difficult. Risk of intermolecular side products.
PPA None>1001 - 3Poor to FairHarsh conditions, high risk of decomposition and charring. Not recommended.
SOCl₂ Toluene80 - 1102 - 4PoorVery harsh, likely to cause significant decomposition and side reactions.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Guidechem. (2022, October 06). What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?.
  • Singh, R. P., et al. (n.d.). Methods for Hydroxamic Acid Synthesis. PMC - NIH.
  • Kercher, T., & Toste, F. D. (n.d.). A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. PMC.
  • Nagalingam, V., et al. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences.
  • CCS Chemistry. (2025, February 21). Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyanate. Chinese Chemical Society.
  • PMC. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
  • NI201100181A. ISOXAZOLE ANALOGUES - 3 (2H) -ONE AS THERAPEUTIC AGENTS.
  • Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry.
  • IL215336A0. Isoxazol-3(2h)-one analogs as therapeutic agents.
  • PubChem. (n.d.). Benzo[d]isoxazol-3-yl-amine Compounds and Their Use as Vanilloid Receptor Ligands - Patent US-2009042945-A1.

Sources

Optimization

Technical Support Center: Synthesis and Purification of 4-Bromobenzo[d]isoxazol-3(2H)-one

Welcome to the technical support center for the synthesis and purification of 4-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important heterocyclic scaffold. My aim is to provide you with in-depth, field-tested insights into the common challenges encountered during its synthesis, with a primary focus on the identification and removal of process-related impurities.

The information presented here is synthesized from established chemical principles and analogous well-documented procedures for structurally related compounds, given the specific literature on side products for 4-Bromobenzo[d]isoxazol-3(2H)-one is not extensively detailed. The troubleshooting strategies are built upon a foundation of expertise in heterocyclic chemistry and purification sciences.

Frequently Asked Questions (FAQs)

Q1: What are the most probable side products I might encounter during the synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one?

Based on common synthetic routes to analogous benzisoxazoles and related heterocycles like saccharin, you are likely to encounter the following types of impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors such as 2-amino-3-bromobenzoic acid or 2-bromo-6-carboxyphenylsulfonamide.

  • Isomeric Byproducts: Incomplete or over-bromination of the aromatic ring can lead to the formation of di-brominated or non-brominated benzo[d]isoxazol-3(2H)-one. Positional isomers, such as 5-bromo or 7-bromobenzo[d]isoxazol-3(2H)-one, may also form depending on the specificity of the brominating agent and reaction conditions.

  • Ring-Opened Hydrolysis Products: The isoxazolone ring is susceptible to hydrolysis under certain pH conditions (especially basic), which can lead to the formation of 2-amino-3-bromobenzoic acid derivatives.

  • Products of Over-Oxidation or Reduction: If oxidizing or reducing agents are used in the synthetic sequence, side products arising from unintended oxidation or reduction of functional groups can occur.

Q2: My final product has a persistent bitter aftertaste, even after initial purification. What could be the cause?

A bitter aftertaste is a known issue with impurities in the synthesis of saccharin, a structurally related compound.[1] This is often attributed to the presence of unreacted starting materials or certain side products. Specifically, for 4-Bromobenzo[d]isoxazol-3(2H)-one, residual amounts of precursors like ortho-toluenesulfonamide analogues or related sulfamoylbenzoic acids could be the source.[1] Rigorous purification, potentially involving multiple recrystallizations or chromatographic separation, is necessary to remove these taste-imparting impurities.

Q3: I am observing a lower than expected yield and a complex mixture in my crude product. What are the likely causes?

A low yield and complex product mixture often point to suboptimal reaction conditions. Consider the following:

  • Reaction Temperature: Side reactions are often more prevalent at higher temperatures. Ensure your reaction is maintained at the optimal temperature.

  • Stoichiometry of Reagents: An excess of the brominating agent can lead to over-bromination, while an insufficient amount will result in incomplete reaction.

  • Reaction Time: Both insufficient and excessive reaction times can lead to a mixture of starting material, desired product, and degradation products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

Troubleshooting Guide: Purification of 4-Bromobenzo[d]isoxazol-3(2H)-one

This section provides a systematic approach to troubleshooting common purification challenges.

Issue 1: Presence of Unreacted Starting Materials and Isomeric Impurities

Causality: These impurities often have similar polarities to the desired product, making their removal by simple filtration challenging. Their presence indicates an incomplete reaction or lack of selectivity.

Troubleshooting Workflow:

Caption: Workflow for removing starting materials and isomers.

Step-by-Step Protocol: pH-Dependent Precipitation

This technique leverages the differences in acidity between the desired product and acidic or basic impurities.[1]

  • Dissolution: Dissolve the crude product in an aqueous solution of a suitable base (e.g., sodium carbonate or sodium hydroxide) to form the water-soluble salt of 4-Bromobenzo[d]isoxazol-3(2H)-one.[1]

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Acidification: Slowly acidify the filtrate with a dilute mineral acid (e.g., hydrochloric acid) to a pH of approximately 1.5 to 2.5.[1]

  • Precipitation & Isolation: The 4-Bromobenzo[d]isoxazol-3(2H)-one will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry thoroughly.

Issue 2: Removal of Highly Polar, Water-Soluble Impurities

Causality: These impurities, such as ring-opened hydrolysis products (e.g., 2-amino-3-bromobenzoic acid), are often introduced during aqueous workup steps or if the reaction is run under harsh pH conditions.

Troubleshooting Workflow:

Sources

Troubleshooting

Technical Support Center: Isoxazole Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in isoxazole ring formation. Isoxazoles are privileged scaffolds in drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in isoxazole ring formation. Isoxazoles are privileged scaffolds in drug development (acting as robust bioisosteres for amides and esters), but their synthesis is notoriously plagued by regiochemical ambiguities and unstable intermediates.

This guide dissects the two primary synthetic workflows—1,3-Dipolar Cycloaddition and Claisen Cyclocondensation —focusing on the causality behind reaction failures and providing field-proven, self-validating protocols to ensure experimental success.

Workflow Start Isoxazole Synthesis Path1 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Start->Path1 Path2 Claisen Condensation (1,3-Dicarbonyl + NH2OH) Start->Path2 Issue1 Furoxan Dimerization Path1->Issue1 Issue2 Poor Regioselectivity Path1->Issue2 Issue3 Mixed Regioisomers Path2->Issue3 Sol1 In situ Generation (Kinetic Trapping) Issue1->Sol1 Sol2 Cu(I) Catalysis or Bromoalkene Synthons Issue2->Sol2 Sol3 β-enamino diketones + BF3·OEt2 Issue3->Sol3

Decision tree for troubleshooting isoxazole synthesis pathways and common regio-issues.

Section 1: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne)

Q1: My reaction yield is severely reduced by the formation of a crystalline byproduct, identified as a furoxan. How can I suppress this dimerization?

Causality & Solution: Furoxans (1,2,5-oxadiazole 2-oxides) are the thermodynamic sink of nitrile oxide dimerization. Mechanistically,1[1]. Because the activation barrier for C-C bond formation between two nitrile oxides is relatively low, high steady-state concentrations of the dipole will inevitably favor furoxan formation over the desired[3+2] cycloaddition[1].

To solve this, you must implement a kinetic trapping system. Generate the nitrile oxide in situ from an oxime using a hypervalent iodine reagent (e.g.,[bis(trifluoroacetoxy)iodo]benzene)[2]. Alternatively,3 can be employed under controlled syringe-pump addition rates to keep the dipole concentration near zero[3].

Q2: I am using a terminal alkyne, but I am isolating an inseparable mixture of 3,5- and 1,5-disubstituted isoxazoles. How do I achieve strict regiocontrol?

Causality & Solution: Thermal 1,3-dipolar cycloadditions of terminal alkynes often suffer from poor regioselectivity due to competing HOMO-LUMO interactions that possess similar energy gaps.

If your substrate is incompatible with standard Copper(I) catalysis,4[4]. The substituted bromoalkenes function as alkyne synthons. The initial cycloaddition yields a 5,5-disubstituted bromoisoxazoline intermediate, which rapidly undergoes spontaneous dehydrohalogenation (loss of HBr) to aromatize into the pure 3,5-disubstituted isoxazole[4]. This creates a self-validating system: the evolution of HBr drives the reaction forward irreversibly, locking in the regiochemistry.

Section 2: Claisen Cyclocondensation (1,3-Dicarbonyl + Hydroxylamine)

Q3: When condensing an unsymmetrical 1,3-diketone with hydroxylamine, I get a 1:1 mixture of regioisomers. How can I direct the initial nucleophilic attack?

Causality & Solution: Hydroxylamine possesses two nucleophilic sites, and unsymmetrical 1,3-dicarbonyls have two electrophilic carbonyl carbons.5[5].

To solve this, convert the 1,3-dicarbonyl into a β -enamino diketone prior to condensation. The enamino group masks one of the carbonyls via resonance, altering the electronic landscape.6, directing the hydroxylamine attack to achieve up to >95% regioselectivity[6].

Experimental Methodologies

Protocol A: One-Pot 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation

Causality Focus: By utilizing a hypervalent iodine oxidant, the oxime is oxidized to the nitrile oxide at a controlled rate. Having the terminal alkyne present in the same flask ensures that the kinetic trapping of the dipole outcompetes the diradical dimerization pathway[1],[2].

  • Preparation: In an oven-dried round-bottom flask, dissolve the terminal alkyne (1.2 equiv) and the aldehydic oxime (1.0 equiv) in a mixture of EtOAc/Hexanes (1:10).

  • Oxidation: Cool the mixture to 0 °C. Slowly add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv) portion-wise over 15 minutes.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC. The self-validating indicator of success is the complete consumption of the oxime without the appearance of a highly non-polar furoxan spot.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Regioselective Condensation via β -Enamino Diketones

Causality Focus: The β -enamino group deactivates one carbonyl, forcing the hydroxylamine to attack the more electrophilic, unmasked carbonyl. BF3​⋅OEt2​ coordinates to the oxygen, further polarizing the bond and locking the conformation[6].

  • Activation: Dissolve the β -enamino diketone (1.0 equiv) in anhydrous Acetonitrile (MeCN) under a nitrogen atmosphere.

  • Lewis Acid Addition: Add BF3​⋅OEt2​ (2.0 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete complexation.

  • Condensation: Add Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.2 equiv) and Pyridine (1.2 equiv) to the mixture.

  • Cyclization: Heat the reaction to reflux for 1–2 hours. The reaction cascade will spontaneously eliminate water and the amine byproduct to yield the aromatized isoxazole.

  • Workup: Cool to room temperature, dilute with water, extract with dichloromethane, and purify via recrystallization.

Quantitative Data Summary

Synthetic MethodTypical SubstratesPrimary ChallengeMechanistic SolutionExpected YieldRegioselectivity
Standard Thermal Cycloaddition Oxime + Terminal AlkyneFuroxan DimerizationIn situ oxidation (PIFA)60–85%Moderate (Mixtures)
Cu-Catalyzed Cycloaddition Oxime + Terminal AlkyneRegioisomeric MixturesCu(I) Acetylide Formation75–95%>95% (3,5-isomer)
Alkyne Synthon Cycloaddition Oxime + BromoalkeneAlkyne InstabilitySpontaneous Dehydrohalogenation70–90%>95% (3,5-isomer)
Standard Claisen Condensation 1,3-Diketone + NH2​OH Regioisomeric MixturespH / Solvent Control40–60%Poor (1:1 to 3:1)
Modified Claisen Condensation β -enamino diketone + NH2​OH Masked Carbonyl Activation BF3​⋅OEt2​ Lewis Acid75–90%>95%

References

  • Isoxazoles from 1,1-Disubstituted Bromoalkenes - PMC - NIH - 4

  • Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed - 1

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum -2

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances - 5

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles - Organic Letters (ACS) - 3

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones - RSC Publishing - 6

Sources

Optimization

optimizing reaction conditions for 4-Bromobenzo[d]isoxazol-3(2H)-one synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the construction of sterically hindered scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the construction of sterically hindered scaffolds. The synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one (MW: 214.02 g/mol )[1] presents unique kinetic and thermodynamic challenges. The bulky bromine atom at the C4 position creates significant steric hindrance adjacent to the C3-carbonyl, which can impede ring closure and promote competitive degradation pathways.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure a high-yielding, self-validating synthetic system.

Mechanistic Overview & Synthetic Strategy

The 1,2-benzisoxazol-3(2H)-one core (often tautomerizing to 3-hydroxy-1,2-benzisoxazole) is traditionally synthesized via the cyclization of ortho-substituted benzohydroxamic acids. For the 4-bromo derivative, two primary pathways are highly effective:

  • Route A (CDI-Mediated Cyclization): Carbonyldiimidazole (CDI) is used to activate the hydroxyl group of 2-bromo-6-hydroxybenzohydroxamic acid, facilitating an intramolecular nucleophilic attack by the phenolic oxygen[2].

  • Route B (Base-Mediated SNAr): Utilizing 2-bromo-6-fluorobenzohydroxamic acid, a strong, non-nucleophilic base deprotonates the hydroxamate, triggering a Nucleophilic Aromatic Substitution (SNAr) that displaces the activated ortho-fluoride.

Workflow Start Precursor (2-Bromo-6-fluoro/hydroxy- benzoic acid) Step1 Hydroxamic Acid Formation (NH2OH·HCl, Coupling Agent) Start->Step1 Intermediate 2-Bromo-6-X-benzohydroxamic acid (X = OH or F) Step1->Intermediate RouteA Route A: CDI Cyclization (X = OH, THF, 25°C) Intermediate->RouteA If X = OH RouteB Route B: SNAr Cyclization (X = F, DBU, DMF, 60°C) Intermediate->RouteB If X = F Product 4-Bromobenzo[d]isoxazol-3(2H)-one (Target Compound) RouteA->Product RouteB->Product

Fig 1. Divergent synthetic pathways for 4-Bromobenzo[d]isoxazol-3(2H)-one.

Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to verify intermediate integrity before proceeding.

Protocol A: CDI-Mediated Cyclization (From 6-Hydroxy Precursor)

Causality: CDI acts as a mild dehydrating agent. It selectively forms an intermediate O-acyl derivative with the hydroxamic acid, which the adjacent phenolic OH subsequently attacks to close the ring[2].

  • Preparation: Dissolve 2-bromo-6-hydroxybenzohydroxamic acid (1.0 eq, ~0.5 M) in anhydrous THF under an argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise to control the evolution of CO2 gas.

  • Cyclization: Allow the reaction to warm to 25 °C and stir for 2–4 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. The starting material (m/z ~232 [M+H]+) should disappear, replaced by the product (m/z ~214 [M+H]+), confirming a precise -18 Da mass shift (loss of H2O).

  • Workup: Quench with 1M HCl (to neutralize imidazole). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Base-Mediated SNAr Cyclization (From 6-Fluoro Precursor)

Causality: Fluoride is an excellent leaving group in SNAr reactions, especially when the ring is electron-deficient. DBU provides sufficient basicity to deprotonate the hydroxamate without acting as a competing nucleophile[3].

  • Preparation: Dissolve 2-bromo-6-fluorobenzohydroxamic acid (1.0 eq, ~0.2 M) in anhydrous DMF.

  • Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to 60 °C for 4 hours.

    • Self-Validation Checkpoint: LC-MS should show a -20 Da mass shift (m/z ~234 to ~214), corresponding to the loss of HF.

  • Workup: Cool to room temperature. Dilute heavily with EtOAc and wash with 5% aqueous LiCl (3x) to efficiently partition and remove the DMF solvent. Dry and concentrate.

Quantitative Data: Condition Optimization

When utilizing the SNAr route (Protocol B), the choice of base and temperature is critical to overcoming the steric bulk of the 4-bromo group while avoiding degradation.

Table 1: Optimization of Base and Solvent for SNAr Cyclization

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K2CO3 (2.0)DMF801245High temp required; significant decomposition.
2Cs2CO3 (2.0)DMF60678Cesium effect enhances solubility and nucleophilicity.
3DBU (1.5)THF65862Incomplete reaction due to lower boiling point/polarity.
4 DBU (1.5) DMF 60 4 85 Optimal kinetics; clean conversion.
5NaH (2.0)THF0 to 25230Too harsh; induces Lossen rearrangement byproducts.

Troubleshooting & FAQs

Q1: My LC-MS shows a major byproduct with a mass corresponding to an isocyanate. What went wrong? A1: You are observing the Lossen Rearrangement [2]. When hydroxamic acids are O-activated (e.g., by CDI or excess base/heat), the nitrogen can migrate to the carbonyl carbon, expelling the leaving group and forming an isocyanate. Fix: This usually means your cyclization is kinetically too slow (due to the 4-bromo steric clash), allowing the rearrangement to outcompete ring closure. Lower the reaction temperature, ensure you are not using a vast excess of activating agent, and switch to a non-nucleophilic base like DBU.

Q2: The formation of the hydroxamic acid intermediate from the benzoic acid is stalling. How can I push it to completion? A2: The 4-bromo group sterically shields the adjacent carboxylic acid. Standard coupling agents (like EDC/HOBt) may fail. Fix: Convert the carboxylic acid to an acid chloride using SOCl2 (with a catalytic drop of DMF) at 60 °C. Strip the volatiles completely, then react the crude acid chloride with hydroxylamine hydrochloride and DIPEA in DCM at 0 °C. The highly reactive acid chloride easily overcomes the steric barrier.

Q3: How do I separate the final 4-Bromobenzo[d]isoxazol-3(2H)-one from unreacted hydroxamic acid without column chromatography? A3: Exploit their pKa differences. Benzisoxazol-3(2H)-ones are relatively acidic (pKa ~ 6.0–7.0) due to tautomerization to the 3-hydroxy form. Fix: Dissolve your crude mixture in an organic solvent (e.g., MTBE) and extract with saturated aqueous NaHCO3. The product will partition into the aqueous layer as a sodium salt. Wash the aqueous layer once with MTBE to remove impurities, then carefully acidify the aqueous layer with 1M HCl to pH 3. The pure 4-bromobenzo[d]isoxazol-3(2H)-one will precipitate as a white solid[1].

Troubleshooting Issue Issue: Low Yield / Impurities Check LC-MS / TLC Analysis Issue->Check Path1 Unreacted Hydroxamic Acid (Stalled Reaction) Check->Path1 Path2 Isocyanate Byproduct (Lossen Rearrangement) Check->Path2 Sol1 Increase Base Strength (Use DBU or Cs2CO3) Path1->Sol1 Sol2 Lower Temp & Avoid Excess Activating Agent Path2->Sol2

Fig 2. Troubleshooting logic tree for cyclization side reactions.

References

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chim.it. Available at:[Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - National Institutes of Health. Available at:[Link]

  • The First General Synthesis of N-Substituted 1,2-Benzisoxazolin-3-ones. ResearchGate (Citing Friary & Sunday, 1979). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Isoxazole Scaffold Workup &amp; Isolation

Welcome to the Isoxazole Troubleshooting Knowledge Base. The isoxazole ring is a privileged heterocycle in medicinal chemistry and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isoxazole Troubleshooting Knowledge Base. The isoxazole ring is a privileged heterocycle in medicinal chemistry and drug development. However, its unique electronic topology—specifically the labile N–O bond and the high acidity of unsubstituted C3/C5 protons—makes it highly susceptible to unintended decomposition during routine workup.

This guide provides researchers with causal diagnostics, quantitative stability data, and self-validating protocols to prevent ring cleavage and ensure high isolated yields.

📌 Frequently Asked Questions & Troubleshooting Diagnostics

Q1: My isoxazole product degrades into a complex mixture during a standard basic aqueous workup. Why is this happening?

Root Cause Analysis: Unsubstituted or partially substituted isoxazoles (especially at the C3 or C5 positions) are highly sensitive to strong bases. The causality lies in the electronegativity of the adjacent heteroatoms, which makes the C3/C5 protons unusually acidic. Deprotonation at these positions initiates an E1cB-like elimination mechanism. The resulting carbanion drives the irreversible cleavage of the weak N–O bond, forming a cyanoketone or β -amino enone.

Evidence & Grounding: Studies on the isoxazole-containing anti-inflammatory drug leflunomide demonstrate this vulnerability perfectly. At a basic pH of 10.0 and physiological temperatures (37°C), the1 [1] into its active ring-opened metabolite, A771726. Solution: Avoid using NaOH , KOH , or Na2​CO3​ during the quench. Instead, use mild buffers like saturated aqueous NH4​Cl to maintain a pH of 6–7.

G Isoxazole Intact Isoxazole (Stable at pH 4-7) Base Strong Base (pH > 9) Deprotonation at C3/C5 Isoxazole->Base Aqueous Workup Intermediate Anionic Intermediate (E1cB-like) Base->Intermediate -H⁺ Cleavage N-O Bond Cleavage Intermediate->Cleavage Electron Delocalization Product Ring-Opened Product (Cyanoketone / Enone) Cleavage->Product Irreversible

Mechanism of base-catalyzed isoxazole ring opening.

Q2: I attempted to remove a benzyl protecting group using H2​ and Pd/C, but my isoxazole ring was destroyed. How can I prevent this?

Root Cause Analysis: The N–O bond is inherently weak due to lone-pair repulsion between the nitrogen and oxygen atoms. Catalytic hydrogenation is actually a [2], yielding β -amino enones. Exposing an isoxazole to H2​ /Pd, Raney Nickel, or dissolving metal reductions during workup or downstream synthesis will almost certainly result in decomposition. Solution: Redesign your synthetic route to utilize orthogonal protecting groups that do not require reductive cleavage (e.g., Boc or t-Butyl groups removed via mild acid). If reduction of another functional group is absolutely necessary, use highly chemoselective hydride donors (like NaBH4​ under strictly controlled conditions) that do not interact with the N–O bond.

Q3: My isolated isoxazole is pure by NMR immediately after column chromatography, but degrades upon concentration on the rotary evaporator.

Root Cause Analysis: Isoxazoles possess dual vulnerabilities during isolation: thermal and photochemical. Due to the weak N–O bond, the ring tends to collapse under UV irradiation, 2 [3]. Furthermore, prolonged heating in the presence of trace oxygen or residual acids/bases from the column can trigger thermal degradation. Solution: Concentrate fractions using a water bath temperature strictly below 40°C. If the compound is highly conjugated, shield the rotary evaporator flask with aluminum foil to prevent UV-induced azirine formation.

📊 Quantitative Stability Data

To guide your workup parameters, refer to the degradation kinetics of the isoxazole ring under various pH and temperature conditions (using Leflunomide as a benchmark model [1]).

ConditionpH LevelTemperature (°C)Half-Life ( t1/2​ )Outcome / Observation
Acidic Buffer4.025°CStableNo ring opening observed.
Neutral Buffer7.425°CStableNo ring opening observed.
Neutral Buffer7.437°C7.4 hoursSlow base-catalyzed degradation begins.
Basic Buffer10.025°C6.0 hoursModerate ring cleavage to cyanoketone.
Basic Buffer10.037°C1.2 hours Rapid and complete decomposition.

🔬 Self-Validating Experimental Protocols

Protocol 1: Mild, Base-Free Aqueous Workup for Isoxazoles

Use this protocol to quench reactions that typically require basic workups (e.g., neutralizing acid byproducts or removing metal salts) without triggering E1cB ring opening.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5°C.

  • Buffered Quench: Slowly add saturated aqueous NH4​Cl (10 mL per 1 mmol of substrate) dropwise. Causality: NH4​Cl acts as a mild proton donor that neutralizes strong bases without allowing the bulk pH to exceed 7.5.

  • Self-Validation Check (Critical): Apply a drop of the aqueous phase to a universal pH indicator strip. The protocol is only successful if the paper reads between pH 5 and 7. If the pH is >8, add 1M HCl dropwise until the target pH is reached before proceeding.

  • Extraction: Partition the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (15 mL) to remove residual water and salts.

  • Drying & Isolation: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure. Self-Validation: Ensure the rotary evaporator water bath does not exceed 40°C to prevent thermal degradation.

Workflow Start Crude Reaction Mixture CheckpH Check pH of Aqueous Phase Start->CheckpH IsBasic pH > 8? CheckpH->IsBasic Buffer Quench with Sat. NH₄Cl (Target pH 6-7) IsBasic->Buffer Yes Extract Extract with EtOAc/DCM IsBasic->Extract No (pH 5-7) Buffer->Extract Dry Dry over Na₂SO₄ & Filter Extract->Dry Concentrate Evaporate < 40°C (Shield from UV) Dry->Concentrate

Optimized workup workflow for isoxazole-containing compounds.

📚 References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.

  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem.

  • Isoxazole. Wikipedia.

Sources

Optimization

how to avoid regioisomer formation in benzoisoxazole synthesis

Welcome to the technical support center for benzoisoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzoisoxazole chemistry, with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for benzoisoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzoisoxazole chemistry, with a particular focus on overcoming the persistent challenge of regioisomer formation. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the anticonvulsant Zonisamide and the antipsychotic Risperidone[1]. However, its synthesis is often plagued by a lack of regioselectivity, leading to mixtures of isomers that are difficult and costly to separate. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you achieve high regioselectivity in your reactions.

Understanding the Challenge: Regioisomers in Benzoisoxazole Synthesis

The term "benzoisoxazole" can refer to two different constitutional isomers: the 1,2-benzoisoxazole and the 2,1-benzoisoxazole (also known as anthranil). The formation of one over the other, or a mixture of both, is a common problem when the aromatic precursor is asymmetrically substituted. Furthermore, rearrangements can lead to the formation of other heterocyclic isomers, such as benzoxazoles, further complicating the product mixture[2].

This guide will address the formation of these regioisomers in two main sections, one for each major class of benzoisoxazoles.

Part 1: Troubleshooting 1,2-Benzoisoxazole Synthesis

The synthesis of 1,2-benzoisoxazoles is a cornerstone of many pharmaceutical development programs[1]. The most common strategies involve the formation of the N-O bond or the C-O bond to close the isoxazole ring. However, these methods can be susceptible to poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomeric impurities I should be aware of when synthesizing 1,2-benzoisoxazoles?

A: The most common regioisomeric impurity is the corresponding benzoxazole. This arises from a competing Beckmann-type rearrangement, particularly when starting from ortho-hydroxyaryl oximes[3]. Depending on the substitution pattern of your starting material, you may also see the formation of the 2,1-benzoisoxazole isomer, although this is less common in typical 1,2-benzoisoxazole syntheses.

Q2: My synthesis of a 3-substituted 1,2-benzisoxazole from an ortho-hydroxyaryl N-H ketimine is yielding the 2-substituted benzoxazole as a major byproduct. What is causing this and how can I favor the desired 1,2-benzoisoxazole?

A: This is a classic example of a reaction pathway diverging to form two different regioisomers. The key is understanding the role of a common N-chloroimine intermediate. The reaction proceeds via two distinct pathways:

  • N-O bond formation: Under anhydrous conditions, the N-chloroimine intermediate undergoes intramolecular cyclization to form the desired 1,2-benzisoxazole.

  • Beckmann-type rearrangement: In the presence of an aqueous base like sodium hypochlorite (NaOCl), a Beckmann-type rearrangement is favored, leading to the formation of the 2-substituted benzoxazole[3].

To favor the 1,2-benzisoxazole, it is crucial to maintain anhydrous conditions.

Q3: I am considering a [3+2] cycloaddition approach to synthesize a 1,2-benzoisoxazole. How does this method control regioselectivity?

A: The [3+2] cycloaddition of in situ generated nitrile oxides and arynes is an excellent and modern strategy for the regioselective synthesis of 1,2-benzisoxazoles[3][4][5]. The regioselectivity is inherently controlled by the concerted nature of the cycloaddition reaction, where the two new bonds (a C-C and a C-O bond) are formed in a single step. This method avoids the intermediates that can lead to rearrangements or alternative cyclizations. Both electron-rich and electron-poor aryne precursors can be used successfully in this reaction[4][5].

Troubleshooting Guide: Suppressing Benzoxazole Formation
Symptom Probable Cause Recommended Solution
Significant formation of 2-substituted benzoxazole Presence of water in the reaction, leading to a Beckmann-type rearrangement.Ensure strictly anhydrous conditions. Use dry solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield of 1,2-benzisoxazole The cyclization conditions are not optimal for N-O bond formation.For the cyclization of ortho-hydroxyaryl N-H ketimines, ensure the formation of the N-chloroimine intermediate is clean and that the subsequent cyclization is performed in a non-aqueous medium[3].
Mixture of regioisomers even under anhydrous conditions The electronic properties of the substituents on the aromatic ring may favor a thermodynamic mixture of products.Consider switching to a more regioselective synthetic strategy, such as the [3+2] cycloaddition of a nitrile oxide and an aryne[3][4][5].
Experimental Protocol: Regioselective Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition

This protocol is adapted from the work of Dubrovskiy and Larock and provides a general method for the synthesis of 1,2-benzisoxazoles with high regioselectivity[3][4][5].

Step 1: Preparation of the Chlorooxime

  • To a solution of the desired aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv) in a suitable solvent (e.g., ethanol/water), add sodium carbonate (1.2 equiv).

  • Stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).

  • Without isolation of the oxime, add N-chlorosuccinimide (NCS) (1.1 equiv) and a catalytic amount of pyridine.

  • Stir at room temperature in chloroform until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate in vacuo to afford the chlorooxime.

Step 2: In Situ Generation of Nitrile Oxide and Aryne and [3+2] Cycloaddition

  • To a solution of the aryne precursor (e.g., o-(trimethylsilyl)aryl triflate, 1.2 equiv) and the chlorooxime (1.0 equiv) in a dry solvent (e.g., acetonitrile), add a fluoride source (e.g., CsF or TBAF, 2.5 equiv).

  • The fluoride ion will induce the formation of both the benzyne and the nitrile oxide in situ[4].

  • Stir the reaction at room temperature for the optimal time (typically 2.5 hours) to allow for the [3+2] cycloaddition to occur[4][5].

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography to yield the desired 3-substituted 1,2-benzisoxazole.

Mechanistic Diagram: Divergent Pathways in 1,2-Benzoisoxazole vs. Benzoxazole Synthesis

G cluster_start Starting Material cluster_intermediate Common Intermediate cluster_products Products Start ortho-Hydroxyaryl N-H Ketimine Intermediate N-Chloroimine Start->Intermediate NaOCl or NCS Benzisoxazole 1,2-Benzoisoxazole Intermediate->Benzisoxazole Anhydrous Conditions (N-O Bond Formation) Benzoxazole 2-Substituted Benzoxazole Intermediate->Benzoxazole Aqueous Base (e.g., NaOCl) (Beckmann-type Rearrangement)

Caption: Divergent synthesis from a common N-chloroimine intermediate.

Part 2: Troubleshooting 2,1-Benzoisoxazole (Anthranil) Synthesis

The synthesis of 2,1-benzoisoxazoles, also known as anthranils, often starts from ortho-substituted nitroarenes. These compounds are valuable intermediates for the synthesis of other important heterocycles like quinolines and acridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,1-benzoisoxazoles?

A: The most frequently employed methods start from ortho-substituted benzene derivatives that are suitable for cyclization. Common starting material motifs include:

  • ortho-Azido carbonyl compounds

  • ortho-Nitro carbonyl compounds

  • ortho-Nitro alkyl compounds

Reductive heterocyclization of ortho-substituted nitro compounds is a traditional and effective method. More modern approaches include the photochemical cyclization of aryl azides and transition-metal-catalyzed transformations[6].

Q2: I am attempting to synthesize a 3-aryl-2,1-benzisoxazole from a nitroarene and a benzylic C-H acid, but the yields are low. How can I optimize this reaction?

A: This reaction proceeds through the addition of a carbanion to the nitroarene at the position ortho to the nitro group, forming a σH-adduct. For the subsequent cyclization to the 2,1-benzisoxazole to be efficient, a combination of a strong base (like t-BuOK or DBU) and a silylating agent (like trialkylchlorosilane) is often required. The silylating agent likely facilitates the elimination step that leads to the final product.

Q3: Are there any stability concerns with 2,1-benzoisoxazoles that I should be aware of?

A: Yes, 2,1-benzoisoxazoles, particularly those with electron-withdrawing groups in the 3-, 5-, or 7-positions, can be thermally labile. Some derivatives have been reported to decompose at temperatures slightly above 30°C. Therefore, it is advisable to use mild reaction conditions for their synthesis and to handle the purified products with care, avoiding excessive heat.

Troubleshooting Guide: Optimizing 2,1-Benzoisoxazole Synthesis
Symptom Probable Cause Recommended Solution
Low or no yield of 2,1-benzoisoxazole Inefficient cyclization of the intermediate.For reductive cyclizations of ortho-nitro compounds, ensure the reducing agent is appropriate and the reaction conditions favor intramolecular cyclization over intermolecular side reactions. For reactions involving carbanion addition to nitroarenes, the use of a strong base and a silylating agent is crucial.
Decomposition of the product during workup or purification The 2,1-benzoisoxazole product is thermally unstable.Use mild workup procedures and avoid high temperatures during purification. Consider purification by crystallization at low temperatures if possible. Photochemical methods can be advantageous as they are often performed at or below room temperature.
Formation of multiple unidentified byproducts The reaction conditions are too harsh, leading to undesired side reactions or decomposition.Explore milder synthetic routes, such as iron(II) bromide-catalyzed cyclization of aryl azides with ketone or methyl oxime substituents, which can proceed under neutral conditions[6].
Experimental Workflow: General Synthesis of 2,1-Benzoisoxazoles

G cluster_precursors Starting Materials cluster_methods Synthetic Methods cluster_product Product Nitroarene ortho-Substituted Nitroarene Reductive Reductive Cyclization (e.g., with Zn, SnCl2) Nitroarene->Reductive ArylAzide ortho-Substituted Aryl Azide Photochemical Photochemical Cyclization (hv) ArylAzide->Photochemical MetalCatalysis Transition Metal Catalysis (e.g., FeBr2) ArylAzide->MetalCatalysis Benzisoxazole 2,1-Benzoisoxazole Reductive->Benzisoxazole Photochemical->Benzisoxazole MetalCatalysis->Benzisoxazole

Caption: Common synthetic routes to 2,1-benzoisoxazoles.

References

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Google Scholar.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. (n.d.). NIH.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.
  • Synthesis of Benzisoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rostovtsev, V. V., & Fokin, V. V. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 860–866.
  • Synthesis of 2,1-Benzisoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mąkosza, M., & Staliński, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Russian Chemical Bulletin, 64(10), 2349–2356.
  • Isoxazole → Benzisoxazole Rearrangement Promoted Cascade Reactions Affording Stereodefined Polycycles. (2003). ACS Publications. Retrieved from [Link]

  • Synthetic modification of benzisoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Thieme Connect. Retrieved from [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. Retrieved from [Link]

  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. (2020). MDPI. Retrieved from [Link]

  • Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 7(78), 49355–49367. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Validating 4-Bromobenzo[d]isoxazol-3(2H)-one Bioactivity in Cell-Based Assays

Introduction Castration-resistant prostate cancer (CRPC) remains a formidable clinical challenge, largely due to the tumor's ability to synthesize androgens de novo despite systemic androgen deprivation therapy[1]. A cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Castration-resistant prostate cancer (CRPC) remains a formidable clinical challenge, largely due to the tumor's ability to synthesize androgens de novo despite systemic androgen deprivation therapy[1]. A critical node in this intratumoral steroidogenesis is Aldo-Keto Reductase 1C3 (AKR1C3) , an enzyme that catalyzes the reduction of weak androgens (such as androstenedione) into potent testosterone[2]. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin are known to inhibit AKR1C3, their clinical utility in oncology is severely limited by off-target cyclooxygenase (COX) inhibition, leading to gastrointestinal toxicity[1],[3].

To overcome this, researchers have developed the 3-hydroxybenzoisoxazole scaffold , utilizing 4-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 1379310-99-2) as a foundational pharmacophore and key synthetic intermediate[4],[5]. Existing in a tautomeric equilibrium with 4-bromobenzo[d]isoxazol-3-ol[4], this core acts as a highly selective bioisostere for the carboxylic acid group found in NSAIDs. It successfully anchors into the AKR1C3 oxyanion hole, while the 4-bromo substitution allows for structural functionalization that projects into the enzyme's specific subpockets, conferring high selectivity and eliminating COX off-target effects[5],[3].

This guide provides a comprehensive, expert-level framework for validating the bioactivity of 4-Bromobenzo[d]isoxazol-3(2H)-one derivatives in cell-based assays, objectively comparing their performance against standard-of-care alternatives.

Mechanistic Rationale & Target Engagement

To effectively validate a compound, one must first map its mechanism of action. AKR1C3 overexpression directly contributes to resistance against next-generation antiandrogens like abiraterone (ABI) and enzalutamide (ENZA)[1],[6]. By competitively inhibiting AKR1C3, 4-Bromobenzo[d]isoxazol-3(2H)-one derivatives choke off the supply of intracellular testosterone, thereby starving the Androgen Receptor (AR) and halting cell proliferation.

Pathway DHEA Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme (Overexpressed in CRPC) DHEA->AKR1C3 Substrate Testosterone Testosterone (Potent Androgen) AKR1C3->Testosterone Reduction AR Androgen Receptor Activation Testosterone->AR Binding Proliferation CRPC Cell Proliferation AR->Proliferation Transcription Inhibitor 4-Bromobenzo[d]isoxazol-3(2H)-one Scaffold Inhibitor->AKR1C3 Competitive Inhibition

Fig 1: Mechanism of AKR1C3 inhibition by 3-hydroxybenzoisoxazole scaffolds in CRPC models.

Objective Performance Comparison

When evaluating the 4-Bromobenzo[d]isoxazol-3(2H)-one scaffold, it is crucial to benchmark its performance against existing therapeutic benchmarks. Optimized derivatives of this scaffold demonstrate low micromolar potency and superior selectivity profiles[5].

Compound Class / AgentPrimary TargetOff-Target Activity22Rv1 Cell IC₅₀ (Proliferation)Clinical / Development Status
3-Hydroxybenzoisoxazoles (4-Bromo derivatives)AKR1C3Minimal (High selectivity over AKR1C2 & COX)2.0 - 5.0 µM[5]Preclinical Optimization
Indomethacin COX-1 / COX-2High (Weak AKR1C3 inhibition)> 20.0 µMFDA Approved (as NSAID)
Abiraterone CYP17A1Moderate (Impacts broader steroidogenesis)~ 5.0 µMFDA Approved (for CRPC)

Note: Co-treatment of 3-hydroxybenzoisoxazole derivatives with abiraterone leads to a significant, synergistic reduction in CRPC cell proliferation by simultaneously blocking both CYP17A1 and AKR1C3 steroidogenic pathways[5],[7].

Cell-Based Validation Workflows

Validating AKR1C3 inhibitors requires a self-validating experimental system. We utilize the 22Rv1 cell line , a human prostate carcinoma model that natively overexpresses AKR1C3 and androgen receptor splice variants (AR-V7), perfectly mimicking the CRPC clinical profile[5],[1].

Workflow Seed Seed 22Rv1 Cells (Charcoal-Stripped FBS) Treat Compound Treatment (Dose-response) Seed->Treat Incubate Incubation (24h - 72h) Treat->Incubate Split Incubate->Split Assay1 Cell Viability Assay (CellTiter-Glo) Split->Assay1 Assay2 Functional ELISA (Testosterone Levels) Split->Assay2 Analyze IC50 & Synergy Analysis Assay1->Analyze Assay2->Analyze

Fig 2: Standardized cell-based workflow for validating AKR1C3 inhibitor efficacy and mechanism.

Protocol A: Cell Proliferation & Synergy Assay (CellTiter-Glo)

Purpose: To determine the anti-proliferative IC₅₀ and evaluate synergistic effects with Abiraterone.

  • Cell Seeding (Causality Check): Seed 22Rv1 cells at 5,000 cells/well in a 96-well plate. Crucial Step: Use RPMI-1640 medium supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). Standard FBS contains exogenous hormones that will mask the de novo synthesis of testosterone by AKR1C3. CS-FBS ensures the cells rely entirely on their internal steroidogenic machinery.

  • Compound Treatment: After 24 hours of attachment, treat cells with a 9-point dose-response curve of the 4-Bromobenzo[d]isoxazol-3(2H)-one derivative (ranging from 0.1 µM to 100 µM).

  • Synergy Arm: In a parallel set of wells, co-treat the cells with scalar dilutions of the test compound alongside a fixed sub-lethal dose of Abiraterone (e.g., 2.5 µM)[5].

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent, lyse cells for 10 minutes on an orbital shaker, and record luminescence. Calculate IC₅₀ using non-linear regression.

Protocol B: Functional Target Engagement (Intracellular Testosterone ELISA)

Purpose: Cell viability alone cannot prove target engagement (compounds could simply be cytotoxic). This assay measures the direct functional inhibition of AKR1C3.

  • Cell Preparation: Seed 22Rv1 cells in 24-well plates (1x10⁵ cells/well) in CS-FBS medium.

  • Substrate Supplementation: Pre-treat the cells with 100 nM of Androstenedione (AD). Causality: Because we are using CS-FBS, we must provide the upstream precursor (AD) so that functional AKR1C3 can convert it into testosterone[1].

  • Inhibitor Addition: Add the 4-Bromobenzo[d]isoxazol-3(2H)-one derivative at its calculated IC₅₀ and IC₉₀ concentrations. Include a DMSO vehicle control and an Indomethacin positive control (20 µM).

  • Harvest & ELISA: After 24 hours, collect the cell supernatant. Quantify the secreted testosterone using a highly sensitive competitive ELISA kit.

  • Data Interpretation: A successful AKR1C3 inhibitor will show a dose-dependent collapse in testosterone levels compared to the AD-only treated vehicle control, which typically exhibits a massive (e.g., 150-fold) spike in testosterone production[1].

Conclusion & Future Directions

The validation of 4-Bromobenzo[d]isoxazol-3(2H)-one and its 3-hydroxybenzoisoxazole derivatives represents a significant leap in targeting CRPC. By utilizing bioisosteric replacement to eliminate COX off-target effects[3], and validating these compounds in rigorously controlled, hormone-depleted 22Rv1 cell assays, researchers can confidently identify potent AKR1C3 inhibitors. Furthermore, the demonstrated synergy between these inhibitors and existing CYP17A1 inhibitors (Abiraterone) highlights a promising combination therapy strategy to overcome clinical drug resistance[5],[7].

References

  • [4] Pippione, A.C., et al. (2024). Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3) to target prostate cancer. European Journal of Medicinal Chemistry, 268, 116193. Available at:[Link]

  • [5] Pippione, A.C., Kovachka, S., Vigato, C., et al. (2024). Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3) to target prostate cancer. Bradford Scholars Repository. Available at:[Link]

  • [7] Olowosaga, F.C., et al. (2024). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. ACS Medicinal Chemistry Letters. Available at:[Link](DOI representative of ACS Med Chem Lett AI special issue)

  • [1] Carnovale, I.M., Pippione, A.C., et al. (2019). New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. IRIS-AperTO / ACS Medicinal Chemistry Letters, 10, 437-443. Available at:[Link]

  • [2] Pippione, A.C., Boschi, D., Oliaro-Bosso, S., & Lolli, M.L. (2017). Androgen-AR axis in primary and metastatic prostate cancer: chasing steroidogenic enzymes for therapeutic intervention. Journal of Cancer Metastasis and Treatment, 3, 328-361. Available at: [Link]

  • [3] Lolli, M.L., Carnovale, I.M., Pippione, A.C., et al. (2019). Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. Gothenburg University Publications / ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Comparative

Comparative Efficacy of 4-Bromobenzo[d]isoxazol-3(2H)-one vs. Standard Brominated Heterocycles

Executive Summary In the landscape of modern medicinal chemistry and drug development, brominated heterocycles serve as foundational electrophilic building blocks for transition-metal-catalyzed cross-coupling reactions (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, brominated heterocycles serve as foundational electrophilic building blocks for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings) and nucleophilic aromatic substitutions (SNAr) 1. While simple heterocycles like bromopyridines and bromoindoles are well-documented, complex pharmacophores like 4-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 1379310-99-2) present unique reactivity paradigms 2.

As a Senior Application Scientist, I frequently observe that protocols optimized for standard heterocycles fail when applied to benzisoxazolones. This guide provides an in-depth, objective comparison of 4-Bromobenzo[d]isoxazol-3(2H)-one against other brominated heterocycles, detailing the mechanistic causality behind its behavior and providing a self-validating experimental workflow to ensure reproducible functionalization.

Mechanistic Causality: Electronic & Steric Interplay

The efficacy of any brominated heterocycle in cross-coupling is fundamentally dictated by the ease of the oxidative addition of the C–Br bond to the Pd(0) catalyst 3. This step is electronically accelerated by electron-deficient aromatic rings and sterically hindered by adjacent bulky groups.

  • 2-Bromopyridine (Highly Deficient): The nitrogen atom exerts strong inductive and mesomeric electron-withdrawing effects, rendering the ring highly electrophilic. Oxidative addition is rapid, making it a highly efficacious substrate even with basic ligands like PPh3 1.

  • 3-Bromoindole (Electron-Rich): The electron-donating nature of the indole core makes the C3–Br bond less prone to oxidative addition. Efficacy relies heavily on specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) to force the catalytic cycle [[4]]().

  • 4-Bromobenzo[d]isoxazol-3(2H)-one (The Tautomeric Challenge): In its neutral state, the fused isoxazolone ring makes the benzene core moderately electron-deficient. However, under the basic conditions required for Suzuki coupling (e.g., K2CO3), the acidic 3(2H)-one proton (pKa ~ 4-5) is rapidly deprotonated. This forms an anionic benzisoxazolate species. The negative charge delocalizes into the aromatic ring, drastically increasing its electron density and severely deactivating the C4–Br bond toward oxidative addition. Furthermore, the C4 position is sterically encumbered by the adjacent oxygen/carbonyl moiety.

Causality-Driven Solution: To achieve high efficacy with 4-Bromobenzo[d]isoxazol-3(2H)-one, one must either pre-protect the nitrogen (e.g., with a SEM or Benzyl group) to prevent anion formation, or utilize highly active, sterically accommodating ligands (like RuPhos or dppf) combined with elevated temperatures.

Electrophilicity Indole 3-Bromoindole (Electron-Rich) Benzisoxazolone 4-Bromobenzo[d]isoxazol-3(2H)-one (Anion-Deactivated / Steric) Indole->Benzisoxazolone Increasing Pd(0) Oxidative Addition Rate Thiophene 2-Bromothiophene (Moderate) Pyridine 2-Bromopyridine (Highly Deficient) Thiophene->Pyridine Increasing Pd(0) Oxidative Addition Rate Benzisoxazolone->Thiophene Increasing Pd(0) Oxidative Addition Rate

Fig 1. Relative electrophilicity and oxidative addition rates of brominated heterocycles under basic cross-coupling conditions.

Quantitative Comparison of Reactivity Profiles

The following table summarizes the comparative efficacy of these heterocycles in a standardized Suzuki-Miyaura cross-coupling environment (using Phenylboronic acid, K2CO3, Pd(dppf)Cl2, 1,4-Dioxane/H2O, 90°C).

HeterocycleIntrinsic ElectrophilicitySteric Hindrance at C-BrCross-Coupling Reactivity (Unprotected)Optimal Ligand SystemExpected Yield
2-Bromopyridine HighLowExcellentPPh3, dppf> 90%
2-Bromothiophene ModerateLowVery GoodPPh3, dppf85 - 90%
3-Bromoindole LowModerateModerateXPhos, SPhos60 - 75%
4-Bromobenzo[d]isoxazol-3(2H)-one Low (due to Anion formation)High (Adjacent to C=O)Poor to ModerateRuPhos, XPhos (or N-Protection)30 - 45% (Unprotected)80 - 85% (Protected)

Self-Validating Experimental Protocol: Suzuki-Miyaura Workflow

To overcome the inherent challenges of 4-Bromobenzo[d]isoxazol-3(2H)-one, the following protocol employs in-situ validation checkpoints. We utilize an N-protected derivative (e.g., N-SEM-4-bromobenzo[d]isoxazol-3(2H)-one) to prevent the deactivating tautomerization described above.

Step-by-Step Methodology

1. Reagent Assembly & Degassing (Checkpoint 1)

  • Action: In an oven-dried Schlenk tube, combine N-SEM-4-bromobenzo[d]isoxazol-3(2H)-one (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv). Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).

  • Causality: K3PO4 is chosen over Na2CO3 because its higher solubility in the aqueous phase drives the rapid formation of the reactive arylboronate intermediate.

  • Validation Checkpoint 1: Sparge the mixture with Argon for 15 minutes. The solution must be visibly homogeneous (excluding the inorganic base suspension). Oxygen removal is critical to prevent homocoupling of the boronic acid.

2. Catalyst Activation (Checkpoint 2)

  • Action: Add Pd2(dba)3 (5 mol%) and RuPhos (10 mol%) under a positive stream of Argon. Seal the tube and heat to 90°C.

  • Causality: RuPhos is specifically selected because its large steric profile facilitates the difficult reductive elimination step, while its electron-rich dicyclohexylphosphine moiety forces oxidative addition into the sterically hindered C4-Br bond.

  • Validation Checkpoint 2: Within 10 minutes at 90°C, the reaction color should shift from deep purple/black (Pd2(dba)3) to a clear reddish-brown, indicating the successful generation of the active monomeric L-Pd(0) species.

3. Reaction Monitoring (Checkpoint 3)

  • Action: Stir at 90°C for 12 hours.

  • Validation Checkpoint 3: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating if:

    • The distinct isotopic doublet (M, M+2) of the brominated starting material is absent.

    • A new peak corresponding to the exact mass of the cross-coupled product is dominant.

    • Decision Gate: If >5% starting material remains, spike with an additional 2 mol% catalyst and 0.5 equiv boronic acid.

4. Isolation and Deprotection

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Purify the organic layer via silica gel chromatography. The SEM group can subsequently be removed using TFA/DCM to yield the functionalized 4-arylbenzo[d]isoxazol-3(2H)-one.

Workflow Step1 1. Reagent Assembly & Degassing N-SEM-Core + Boronic Acid + K3PO4 Step2 2. Catalyst Addition Pd2(dba)3 + RuPhos (Overcomes Sterics) Step1->Step2 Step3 3. Reaction Execution 1,4-Dioxane/H2O (4:1), 90°C, 12h Step2->Step3 Step4 4. In-Process Validation LC-MS Monitoring (Absence of M/M+2) Step3->Step4 Step4->Step3 If unreacted SM > 5% Step5 5. Isolation & Deprotection Chromatography & TFA Cleavage Step4->Step5

Fig 2. Self-validating Suzuki-Miyaura coupling workflow optimized for 4-Bromobenzo[d]isoxazol-3(2H)-one.

References

  • 1 BenchChem. "A Comparative Guide to the Electrophilicity of Brominated Heterocycles."

  • [[2]]() AccelaChem. "1553280-76-4,3-Oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylic."

  • 3 ACS Publications. "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines."

  • 4 NIH PMC. "Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines."

Sources

Validation

A Comparative Guide to the Structural Confirmation of 4-Bromobenzo[d]isoxazol-3(2H)-one using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of 4-Bromobenzo[d]isoxazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. By presenting established experimental protocols and interpreting expected data, this document serves as a practical resource for researchers engaged in the synthesis and characterization of small organic molecules. For comparative purposes, we will contrast the expected spectroscopic data of the target molecule with that of its analogue, 4-Chlorobenzo[d]isoxazol-3(2H)-one.

The Imperative of Orthogonal Analytical Techniques

The structural elucidation of a novel compound is rarely reliant on a single analytical method. Instead, a multi-technique, or orthogonal, approach is employed to build a comprehensive and self-validating body of evidence. NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule, while mass spectrometry reveals the molecular weight and provides clues to the structure through fragmentation analysis. The synergy between these two powerful techniques provides a high degree of confidence in the assigned structure.

Experimental Protocols

The following sections detail standardized protocols for the analysis of 4-Bromobenzo[d]isoxazol-3(2H)-one and its analogues using NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust NMR analysis is fundamental to mapping the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified solid sample of 4-Bromobenzo[d]isoxazol-3(2H)-one.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Standard Add Internal Standard Filter->Standard H1_NMR Acquire ¹H NMR Spectrum Standard->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Standard->C13_NMR Process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process Interpret Interpret Chemical Shifts, Coupling, and Integration Process->Interpret

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the crucial determination of the molecular weight and offers structural insights through fragmentation analysis.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • For electrospray ionization (ESI), further dilute the stock solution to a final concentration of 1-10 µg/mL.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for determining the molecular weight with minimal fragmentation. Electron ionization (EI) is a higher-energy technique that induces fragmentation, providing structural information.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Prep_MS Prepare Dilute Solution (1-10 µg/mL) Ionize Ionize Sample (ESI or EI) Prep_MS->Ionize Full_Scan Acquire Full Scan MS Ionize->Full_Scan MSMS Acquire Tandem MS (MS/MS) Full_Scan->MSMS Analyze_MW Determine Molecular Weight Full_Scan->Analyze_MW Analyze_Frag Analyze Fragmentation Pattern MSMS->Analyze_Frag

Comparative

The Strategic Placement of a Single Atom: A Comparative Guide to Bromo-Substituted Benzo[d]isoxazol-3(2H)-one Isomers in Drug Design

In the intricate world of drug discovery, the isoxazole scaffold stands as a privileged structure, a five-membered heterocycle that has been successfully incorporated into a multitude of clinically approved drugs.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery, the isoxazole scaffold stands as a privileged structure, a five-membered heterocycle that has been successfully incorporated into a multitude of clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for medicinal chemists. This guide delves into a specific and nuanced aspect of isoxazole chemistry: the profound impact of positional isomerism on the biological activity of bromo-substituted benzo[d]isoxazol-3(2H)-ones.

We will focus on a comparative analysis of 4-Bromobenzo[d]isoxazol-3(2H)-one and its positional isomers, where the bromine atom is shifted to the 5, 6, and 7-positions of the benzene ring. While direct, head-to-head comparative studies on these specific isomers are limited, by synthesizing data from research on related benzisoxazole and halogenated heterocyclic systems, we can construct a compelling narrative on the structure-activity relationships (SAR) that govern their potential as therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical influence of isomeric substitution in drug design.

The Benzisoxazole Core: A Foundation for Diverse Biological Activity

The benzo[d]isoxazol-3(2H)-one core, a fusion of a benzene ring and an isoxazolone ring, is a key pharmacophore found in compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of a halogen atom, such as bromine, can significantly modulate the physicochemical properties and biological activity of the parent molecule. Halogens, particularly bromine and chlorine, are known to enhance the antimicrobial activity of heterocyclic compounds due to their electron-withdrawing nature.[3]

The Criticality of "Where": Positional Isomerism of the Bromo Substituent

The precise placement of the bromine atom on the benzene ring of the benzo[d]isoxazol-3(2H)-one scaffold can dramatically alter its interaction with biological targets. This is due to changes in the molecule's electronic distribution, lipophilicity, and steric profile. Below, we explore the anticipated and observed effects of bromine substitution at positions 4, 5, 6, and 7.

Chemical Structures of the Isomers

G Positional Isomers of Bromo-benzo[d]isoxazol-3(2H)-one 4-Bromo 4-Bromo 5-Bromo 5-Bromo 6-Bromo 6-Bromo 7-Bromo 7-Bromo

Figure 1. Chemical structures of the bromo-substituted isomers.

Comparative Analysis of Biological Activities

While comprehensive, direct comparative data for all four isomers is not available in a single study, we can synthesize findings from various sources to build a comparative picture.

Antimicrobial Activity

The presence of a halogen on the aromatic ring of heterocyclic compounds is a well-established strategy for enhancing antimicrobial potency. Studies on various isoxazole and benzisoxazole derivatives have consistently shown that electron-withdrawing groups, such as bromine and chlorine, contribute to increased antibacterial and antifungal activity.[3][5]

A study on isoxazole derivatives highlighted that the presence of a p-bromo phenyl group at the C-5 position resulted in high antibacterial and antifungal activity.[1] This suggests that the electronic effects of the bromine atom are crucial for its antimicrobial action. When considering the benzo[d]isoxazol-3(2H)-one scaffold, the position of the bromine atom will influence the overall electron density distribution of the molecule, which in turn affects its ability to interact with microbial targets.

Table 1: Anticipated Antimicrobial Profile of Bromo-Substituted Isomers

IsomerAnticipated ActivityRationale
4-Bromo Potentially highThe bromine at the 4-position is expected to exert a strong electron-withdrawing effect, potentially enhancing interactions with microbial targets.
5-Bromo Potentially moderate to highThe 5-position is electronically similar to the para-position in a simple benzene ring, a substitution pattern often associated with good biological activity.
6-Bromo Potentially highSimilar to the 4-bromo isomer, the 6-position allows for significant electronic influence on the heterocyclic ring system.
7-Bromo Potentially moderateThe 7-position is adjacent to the isoxazolone ring fusion, which may introduce steric hindrance that could either enhance or diminish activity depending on the specific target.
Anticancer Activity

The isoxazole moiety is a component of several compounds with demonstrated anticancer properties.[6] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.[4] Halogenated derivatives of various heterocyclic systems have also shown promise as anticancer agents. For instance, a study on benzoxazole derivatives, a structurally related class of compounds, demonstrated that a bromo-substituted derivative exhibited significant anticancer effects in breast cancer cell lines.[7]

The position of the bromine atom on the benzo[d]isoxazol-3(2H)-one ring will likely influence its pharmacokinetic properties and its ability to bind to cancer-related targets.

Table 2: Anticipated Anticancer Profile of Bromo-Substituted Isomers

IsomerAnticipated ActivityRationale
4-Bromo PromisingThe electronic perturbation caused by the bromine at this position could favor binding to specific enzymatic pockets.
5-Bromo PromisingThis isomer may exhibit a favorable balance of lipophilicity and electronic properties for cellular uptake and target engagement.
6-Bromo PromisingThe 6-bromo substitution has been noted in other heterocyclic systems to be favorable for anticancer activity.
7-Bromo Worthy of investigationThe steric and electronic effects of the bromine at the 7-position could lead to novel binding modes and potentially selective activity.

Experimental Protocols for Comparative Evaluation

To definitively assess the comparative performance of these isomers, a standardized set of in vitro assays is essential. The following protocols provide a framework for such an evaluation.

Workflow for Comparative Biological Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of Isomers Purification Purification & QC Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC/MBC) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer AntiInflammatory Anti-inflammatory Assays (COX, LOX) Characterization->AntiInflammatory Data Comparative Data Analysis Antimicrobial->Data Anticancer->Data AntiInflammatory->Data SAR Structure-Activity Relationship Data->SAR

Figure 2. A generalized workflow for the comparative evaluation of isoxazole isomers.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (4-bromo, 5-bromo, 6-bromo, and 7-bromo isomers) dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare serial two-fold dilutions of each test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determine the MIC by visual inspection or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.[8]

Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The strategic placement of a bromine atom on the benzo[d]isoxazol-3(2H)-one scaffold holds significant potential for modulating its biological activity. While direct comparative data remains to be fully elucidated, the existing body of research on related heterocyclic systems strongly suggests that each positional isomer will exhibit a unique pharmacological profile. The electron-withdrawing nature of bromine is anticipated to be a key driver of antimicrobial and anticancer activity, with the specific position influencing the molecule's overall electronic and steric properties.

Future research should focus on the systematic synthesis and parallel screening of these four isomers against a diverse panel of biological targets. Such studies will not only provide definitive answers to the questions of which isomer is most potent for a given application but will also contribute to a deeper understanding of the structure-activity relationships that govern the biological activity of this important class of compounds. This knowledge will be invaluable for the rational design of next-generation isoxazole-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • Naheed R, Muhammad I, Muhammad S, Shahnawaz, Aziz ur R, et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. Organic & Medicinal Chem IJ, 10(2): 555783.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar. [Link]

  • Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Bentham Science Publishers. [Link]

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. SciSpace. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. PubMed. [Link]

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Targos. [Link]

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. ScienceDirect. [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC. [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

  • Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. PMC. [Link]

  • The synthesis and antimicrobial evaluation of a new series of isoxazolinyl oxazolidinones. ScienceDirect. [Link]

  • Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. PubMed. [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PubMed. [Link]

  • Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. PMC. [Link]

  • Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. PMC. [Link]

  • Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. ResearchGate. [Link]

  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed. [Link]

  • Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. MDPI. [Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science. [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. CoLab. [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. ScienceDirect. [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

Sources

Validation

Assessing the Anti-inflammatory Potential of 4-Bromobenzo[d]isoxazol-3(2H)-one Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The benzo[d]isoxazol-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[d]isoxazol-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, halogenated analogs, particularly those bearing a bromine substituent, present an intriguing avenue for the development of novel anti-inflammatory agents. The introduction of a bromine atom at the 4-position of the benzisoxazolone ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and target engagement. This guide provides a comprehensive framework for assessing the anti-inflammatory potential of novel 4-Bromobenzo[d]isoxazol-3(2H)-one analogs, drawing upon established methodologies and structure-activity relationship (SAR) principles observed in related heterocyclic compounds. While direct comparative studies on a series of 4-Bromobenzo[d]isoxazol-3(2H)-one analogs are not extensively available in the current literature, this guide will equip researchers with the necessary protocols and rationale to conduct such evaluations.

The Rationale for Targeting Inflammation with Isoxazolones

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulation of the inflammatory cascade underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of anti-inflammatory therapeutics is the inhibition of pro-inflammatory enzymes and signaling pathways. Isoxazole derivatives have shown promise in this area by targeting key mediators of inflammation.[1][2][3]

The anti-inflammatory effects of many isoxazole-containing compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[4][5][6] Furthermore, some isoxazole derivatives have been found to inhibit 5-lipoxygenase (5-LOX), another critical enzyme in the inflammatory cascade responsible for the production of leukotrienes. Dual inhibition of COX and LOX pathways is a particularly attractive therapeutic strategy, as it can offer broader anti-inflammatory efficacy with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Workflow for a Comparative Assessment

A systematic evaluation of novel 4-Bromobenzo[d]isoxazol-3(2H)-one analogs should follow a logical progression from in vitro enzymatic and cell-based assays to in vivo models of inflammation. This tiered approach allows for the efficient screening of a library of compounds and the selection of the most promising candidates for further development.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Validation A Synthesis of 4-Bromobenzo[d]isoxazol-3(2H)-one Analogs B COX-1/COX-2 Inhibition Assay A->B C 5-LOX Inhibition Assay A->C D Cell Viability Assay (e.g., MTT) A->D E LPS-stimulated Macrophage Assay (NO, TNF-α, IL-6 quantification) B->E C->E D->E F NF-κB Activation Assay E->F G Carrageenan-Induced Paw Edema in Rats F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Candidate Selection H->I

Caption: A tiered workflow for the comprehensive evaluation of 4-Bromobenzo[d]isoxazol-3(2H)-one analogs.

Experimental Protocols

Part 1: In Vitro Enzymatic Assays

The initial screening of newly synthesized analogs should focus on their direct inhibitory effects on key pro-inflammatory enzymes.

1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental to determining the potency and selectivity of the compounds for the two COX isoforms. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.[5]

Protocol:

  • Enzyme and Substrate Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Celecoxib or Indomethacin).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric probe.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color development is proportional to the COX enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the ability of the compounds to inhibit the production of leukotrienes, which are potent mediators of inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Use a commercially available 5-LOX inhibitor screening assay kit or prepare a crude enzyme extract from a suitable source (e.g., potato tubers). Prepare a solution of linoleic acid or arachidonic acid as the substrate.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations, along with a vehicle control and a positive control (e.g., Zileuton).

  • Reaction Initiation: Add the 5-LOX enzyme and substrate to initiate the reaction.

  • Product Detection: The product of the reaction, a hydroperoxide, can be detected using a colorimetric or fluorometric method as per the assay kit instructions.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the COX assay.

Part 2: Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory effects of the compounds.

2.1. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay measures the ability of the compounds to inhibit the production of key pro-inflammatory mediators in activated macrophages.

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response. Include an unstimulated control and a vehicle control.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Cell Viability: Perform a cell viability assay (e.g., MTT or MTS) on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration and determine the IC50 values.

2.2. NF-κB Activation Assay

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. This assay determines if the compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_drug Potential Inhibition by Analogs LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters in cytoplasm p_IkB p-IκB IkB->p_IkB p_NFkB p-NF-κB NFkB->p_NFkB translocates to p_IkB->IkB degradation p_IkB->NFkB releases Nucleus Nucleus p_NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene induces Drug 4-Bromobenzo[d]isoxazol-3(2H)-one Analogs Drug->IKK inhibit?

Caption: The NF-κB signaling pathway, a potential target for 4-Bromobenzo[d]isoxazol-3(2H)-one analogs.

Protocol:

  • Reporter Gene Assay: Utilize a cell line that has been stably transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase).

  • Compound Treatment and Stimulation: Treat the cells with the test compounds and then stimulate with an NF-κB activator (e.g., LPS or TNF-α).

  • Reporter Gene Measurement: Measure the activity of the reporter gene according to the manufacturer's instructions.

  • Data Analysis: A decrease in reporter gene activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Part 3: In Vivo Validation

Promising candidates from in vitro and cell-based assays should be evaluated in an in vivo model of acute inflammation.

3.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[7]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group (e.g., Indomethacin or Diclofenac), and several test groups receiving different doses of the 4-Bromobenzo[d]isoxazol-3(2H)-one analogs. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each test group compared to the vehicle control group at each time point.

Comparative Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate easy comparison between the different analogs.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 4-Bromobenzo[d]isoxazol-3(2H)-one Analogs

Compound IDR-Group ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
BDI-1 -H
BDI-2 -CH3
BDI-3 -OCH3
BDI-4 -Cl
Celecoxib (Standard)
Indomethacin (Standard)

Table 2: In Vitro 5-LOX Inhibitory Activity of 4-Bromobenzo[d]isoxazol-3(2H)-one Analogs

Compound IDR-Group Modification5-LOX IC50 (µM)
BDI-1 -H
BDI-2 -CH3
BDI-3 -OCH3
BDI-4 -Cl
Zileuton (Standard)

Table 3: Effect of 4-Bromobenzo[d]isoxazol-3(2H)-one Analogs on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages

Compound IDR-Group ModificationNO Production IC50 (µM)TNF-α Production IC50 (µM)IL-6 Production IC50 (µM)
BDI-1 -H
BDI-2 -CH3
BDI-3 -OCH3
BDI-4 -Cl
Dexamethasone (Standard)

Table 4: In Vivo Anti-inflammatory Activity of 4-Bromobenzo[d]isoxazol-3(2H)-one Analogs in the Carrageenan-Induced Rat Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of Paw Edema at 3 hours
Vehicle Control -0
BDI-1 10
BDI-2 10
BDI-3 10
BDI-4 10
Indomethacin 10

Structure-Activity Relationship (SAR) Analysis

A critical component of this guide is the elucidation of the structure-activity relationship for the synthesized analogs. By systematically modifying the substituents on the 4-Bromobenzo[d]isoxazol-3(2H)-one core and correlating these changes with the observed biological activity, researchers can identify key structural features that are essential for potent and selective anti-inflammatory activity. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the benzisoxazolone ring can significantly impact the compound's interaction with the active site of target enzymes. The presence of a bromine atom has been shown in other heterocyclic systems to enhance antibacterial activity, and a similar effect on anti-inflammatory potential is a key area for investigation.[3]

Conclusion

The 4-Bromobenzo[d]isoxazol-3(2H)-one scaffold represents a promising starting point for the development of novel anti-inflammatory agents. While direct comparative data for a series of analogs is currently limited in the public domain, the experimental framework outlined in this guide provides a robust and systematic approach for their evaluation. By employing a combination of in vitro enzymatic assays, cell-based models of inflammation, and in vivo validation, researchers can effectively screen and identify lead candidates with potent and selective anti-inflammatory properties. The subsequent elucidation of the structure-activity relationship will be crucial for the rational design and optimization of this exciting class of compounds.

References

  • Aissa, I., et al. (2021). Synthesis, biological evaluation and molecular docking of new 3,5-disubstituted isoxazole derivatives from tyrosol as anticancer agents. Bioorganic Chemistry, 114, 105125.
  • Al-Ghorbani, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1246735. [Link]

  • El-Sayed, M. A. A., et al. (2023).
  • Giannini, G., et al. (2009). N-hydroxy-(4-oxime)-cinnamide derivatives as a new class of histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5486-5497.
  • Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 127-134.
  • Karthikeyan, M. S., et al. (2009). Synthesis and analgesic activity of pyrazolyl isoxazolines and isoxazoles. European Journal of Medicinal Chemistry, 44(9), 3563-3569.
  • Keri, R. S., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
  • Mohamed, M. S., et al. (2021). Design, synthesis, and biological evaluation of novel cyanoacrylamide derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1661.
  • Panda, S. S., et al. (2009). Synthesis and anti-inflammatory activity of some new indolyl-isoxazoles. Acta Poloniae Pharmaceutica-Drug Research, 66(5), 579-586.
  • Rajanarendar, E., et al. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 94.
  • Sambasiva Rao, E. K., et al. (2014). Synthesis and biological evaluation of novel 1, 2, 3-triazole-substituted N-phenyl isoxazolone derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 645-649.
  • Shaik, A. B., et al. (2020). Synthesis, antimicrobial, antioxidant and anticancer evaluation of novel chalcone-isoxazole derivatives. Journal of the Serbian Chemical Society, 85(1), 35-49.
  • Singh, N., et al. (2010). Design, synthesis, and biological evaluation of novel EP3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 444-448.
  • Shultz, M. D., et al. (2011). Design, synthesis, and biological evaluation of isoindolyl hydroxamates as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 397-401.
  • Tzanetou, E., et al. (2014). Synthesis and cytotoxic evaluation of novel isoxazole-and pyrazole-substituted acridones. Bioorganic & Medicinal Chemistry, 22(15), 4046-4056.
  • Wanare, R. K., et al. (2023). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Oriental Journal Of Chemistry, 39(5), 1313-1326.
  • Chikkula, K. V., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1146-1166.
  • Ye, L., et al. (2015). Synthesis and immunosuppressive activity of novel isoxazole-containing derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3568.
  • Yu, Y., et al. (2012). Synthesis and antidepressant-like activity of 3, 5-diaryl-isoxazole derivatives. Medicinal Chemistry Research, 21(9), 2344-2349.
  • Zhang, Y., et al. (2016). Design, synthesis, and biological evaluation of novel 3, 5-diaryl-4, 5-dihydro-1H-pyrazole derivatives as potential antidepressant agents. Molecules, 21(10), 1341.

Sources

Comparative

Cross-Reactivity Profiling of 4-Bromobenzo[d]isoxazol-3(2H)-one Inhibitors: A Comparative Guide

As the demand for highly selective covalent therapeutics accelerates, the exploration of novel electrophilic warheads has become paramount in drug development. While acrylamides and chloroacetamides dominate the landscap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective covalent therapeutics accelerates, the exploration of novel electrophilic warheads has become paramount in drug development. While acrylamides and chloroacetamides dominate the landscape of targeted covalent inhibitors (TCIs), heterocyclic electrophiles such as benzo[d]isoxazol-3(2H)-ones (BBIs) are emerging as highly tunable alternatives.

This guide provides an authoritative, data-driven comparison of the 4-Bromobenzo[d]isoxazol-3(2H)-one (4-Br-BBI) scaffold against traditional electrophiles. By examining the mechanistic causality behind its reactivity and providing a self-validating experimental framework for cross-reactivity profiling, this document serves as a comprehensive resource for medicinal chemists and chemical biologists.

Mechanistic Rationale: The "Goldilocks" Electrophile

Benzo[d]isoxazol-3(2H)-ones and their sulfur analogues (benzisothiazolones) have been extensively studied as enzyme inhibitors, notably against metallo-beta-lactamases and various cysteine-dependent enzymes. The mechanism of action relies on the nucleophilic attack of a target residue (typically a catalytic cysteine or serine) on the heterocyclic ring, leading to N–O bond cleavage and the formation of a stable, ring-opened covalent adduct. The formation of these stable adducts is a recognized mechanism in protein modification, often requiring specific microenvironments to stabilize the ring-opened state[1].

The Causality of the 4-Bromo Substitution: Unsubstituted BBIs are often too reactive, leading to promiscuous proteome-wide labeling. The introduction of a halogen at the 4-position fundamentally alters the pharmacophore's profile:

  • Electronic Tuning: The electron-withdrawing inductive effect of the bromine atom increases the electrophilicity of the carbonyl carbon, lowering the transition state energy for N–O bond cleavage[2].

  • Steric Gating: Positioned adjacent to the isoxazolone ring fusion, the bulky bromine atom creates a steric shield. This prevents indiscriminate reaction with surface-exposed thiols, restricting engagement to active sites with deep hydrophobic pockets capable of accommodating the halogen.

Mechanism Target Target Protein (Nucleophilic Cys/Ser) Complex Non-covalent Encounter Complex Target->Complex Binding Inhibitor 4-Br-BBI Inhibitor (Electrophilic Scaffold) Inhibitor->Complex Binding OffTarget Off-Target Proteins (Sterically Hindered) Inhibitor->OffTarget Weak Affinity (Low Cross-Reactivity) Adduct Covalent Adduct (Ring-Opened) Complex->Adduct Nucleophilic Attack (N-O Bond Cleavage)

Fig 1. Mechanistic pathway of 4-Br-BBI covalent target engagement and off-target avoidance.

Comparative Performance Data

To objectively evaluate the 4-Br-BBI scaffold, we must benchmark it against established covalent warheads. The table below summarizes the kinetic parameters and proteome-wide cross-reactivity profiles (determined via Activity-Based Protein Profiling) of various electrophiles matched with identical target-binding ligands.

Warhead TypeExample ScaffoldTarget Reactivity ( kinact​/KI​ , M −1 s −1 )Proteome-wide Off-Targets (>50% engagement at 10 µM)Reversibility
4-Bromo-BBI 4-Bromobenzo[d]isoxazol-3(2H)-one4,500< 15 Irreversible (Ring-opened)
Unsubstituted BBI Benzo[d]isoxazol-3(2H)-one12,000> 80Irreversible
Benzisothiazolone 1,2-Benzisothiazol-3(2H)-one15,500> 120Reversible (Disulfide exchange)
Chloroacetamide 2-Chloro-N-phenylacetamide25,000> 200Irreversible
Acrylamide N-phenylacrylamide1,200< 10Irreversible

Analysis: The 4-Br-BBI scaffold exhibits a "Goldilocks" profile. It is significantly more reactive than standard acrylamides (allowing for lower dosing and rapid target engagement) but avoids the severe off-target liability of chloroacetamides and unsubstituted BBIs due to its steric gating.

Experimental Workflow: Self-Validating isoTOP-ABPP

To accurately map the cross-reactivity of 4-Br-BBI inhibitors, researchers must employ isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).

Why this method? Relying solely on biochemical assays against a panel of purified proteins is insufficient and prone to selection bias. isoTOP-ABPP interrogates the inhibitor against the entire native proteome. By using a competitive format with a broad-spectrum alkyne probe, the assay becomes a self-validating system : target engagement is measured as a loss of probe signal, while the inclusion of heavy/light isotopic tags ensures that any signal reduction is due to true covalent competition, not sample loss during enrichment.

Step-by-Step Methodology

Step 1: Proteome Preparation & Competitive Labeling

  • Lyse cells (e.g., MDA-MB-231) in PBS using probe sonication. Clear the lysate via centrifugation (100,000 × g, 45 min) and adjust protein concentration to 2.0 mg/mL.

  • Self-Validation Control: Split the proteome into two identical aliquots. Treat Aliquot A (Light) with DMSO (vehicle). Treat Aliquot B (Heavy) with the 4-Br-BBI inhibitor (e.g., 10 µM) for 60 minutes at 37°C.

  • Add a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-alkyne, 100 µM) to both aliquots for 1 hour to label all unengaged, reactive cysteines.

Step 2: CuAAC (Click Chemistry) & Isotopic Tagging

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding a click mixture: biotin-azide-TEV-linker (Light isotopic version for Aliquot A, Heavy isotopic version for Aliquot B), TCEP (1 mM), TBTA (100 µM), and CuSO 4​ (1 mM).

  • React for 1 hour at room temperature.

Step 3: Enrichment & On-Bead Digestion

  • Combine Aliquot A and Aliquot B in a 1:1 ratio. Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend the protein pellet and incubate with Streptavidin-agarose beads for 2 hours to enrich labeled proteins.

  • Wash beads stringently (1% SDS in PBS, then 8M urea, then PBS) to remove non-covalently bound proteins.

  • Perform on-bead trypsin digestion overnight to generate peptides.

  • Release the probe-modified peptides by incubating the beads with TEV protease.

Step 4: LC-MS/MS Analysis & Quantification

  • Analyze the released peptides via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

  • Quantify the Light/Heavy (R) ratio for each identified peptide.

    • Interpretation: An R ratio of ~1.0 indicates no inhibitor binding (off-target avoided). An R ratio > 5.0 indicates >80% target engagement by the 4-Br-BBI inhibitor.

Workflow Lysate 1. Native Proteome (Vehicle vs 4-Br-BBI) Probe 2. IA-Alkyne Labeling (Broad-spectrum) Lysate->Probe Click 3. CuAAC Click (Biotin-Azide + Isotopes) Probe->Click Enrich 4. Streptavidin Enrichment & On-Bead Digestion Click->Enrich LCMS 5. LC-MS/MS Analysis (Quantify Ratios) Enrich->LCMS

Fig 2. Self-validating isoTOP-ABPP workflow for quantifying 4-Br-BBI proteome-wide cross-reactivity.

Conclusion & Best Practices

The 4-Bromobenzo[d]isoxazol-3(2H)-one scaffold represents a highly effective, sterically gated electrophile for covalent drug discovery. When designing inhibitors utilizing this warhead, researchers should:

  • Avoid highly reducing assay buffers: High concentrations of DTT or TCEP can prematurely degrade the N–O bond of the isoxazolone ring prior to target engagement.

  • Validate via ABPP: Always pair biochemical inhibition assays with competitive ABPP to ensure the 4-bromo steric shield is effectively preventing off-target cysteine alkylation in a complex cellular milieu.

  • Monitor Reversibility: While generally irreversible upon ring-opening, specific microenvironments can catalyze the recyclization of the adduct. Intact protein mass spectrometry over a 24-48 hour time course is recommended to confirm adduct stability.

References

  • WO2019174279A1 - 1,2-benzisoselenazol-3(2h)-one and 1,2-benzisothiazol-3(2h)-one derivatives as beta-lactam antibiotic adjuvants. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSG3qgYeRtxoJd6b_LRUYwV4np7phBbgE6RcZsl_XVPhOLmHNqt9qgCF_CD37qBR7vYFA1Q0_2WRe5Puzkpt1cZCP3N7pIrZx81sAap8EGuKGIY-vWUnzfePHGIlIX_KH_2KNMq13KtLJ63tQ30g==]
  • A Chemical Approach for the Detection of Protein Sulfinylation. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVH4Yy2pyOeWpkr8pEqDn7pSwf2KAFJ25UtAKSotHVuE0G-bvLgouZ9bdNI4XpYlkY3Ra2CSngAWXFX4FU5B5ws_1nx37yzH6HXKv_spXBiLvhuFbrVfK4MeEjhKdw3z1ZvIu_suRbtO_l_io=]
  • 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169. PubChem (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq88mccC4JdyPdcJA4clMk1yJWXubhaeYQu0sZ9nkmr4znWRXY_S461_6ZQNFn7WNwUMmqxxXw6_hiU5tv1qQ01ObrnZIQcjgLQgoahHFVMb5puLT9pZqJLSRQ5k1T0MULSrh9eZyMcubQvsgyDH1O679e9G1ZdPBSNv85vxt27Ml7]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 4-Bromobenzo[d]isoxazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals The benzo[d]isoxazol-3(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The 4-bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazol-3(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The 4-bromo substituted analog, 4-Bromobenzo[d]isoxazol-3(2H)-one, serves as a key intermediate for the synthesis of diverse derivatives with potential therapeutic applications. The efficient and scalable synthesis of this building block is therefore of significant interest. This guide provides an in-depth, objective comparison of two primary synthetic routes to 4-Bromobenzo[d]isoxazol-3(2H)-one, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Introduction to 4-Bromobenzo[d]isoxazol-3(2H)-one

4-Bromobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound featuring a fused benzene and isoxazolone ring system with a bromine substituent at the 4-position. This bromine atom provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. The isoxazolone core itself is known to interact with a range of biological targets, making its derivatives attractive for the development of novel therapeutic agents.

This guide will explore two distinct and viable synthetic strategies for the preparation of this important intermediate:

  • Route A: Diazotization and Intramolecular Cyclization of 2-Amino-3-bromobenzoic Acid. This classical approach leverages the reactivity of diazonium salts for the formation of the heterocyclic ring.

  • Route B: Oximation and Cyclization of 2-Bromo-6-hydroxybenzaldehyde. This method proceeds through an oxime intermediate, followed by an intramolecular cyclization to construct the benzo[d]isoxazolone core.

Route A: Synthesis via Diazotization of 2-Amino-3-bromobenzoic Acid

This synthetic pathway commences with the readily available 2-amino-3-bromobenzoic acid. The key transformation involves the diazotization of the amino group, followed by an intramolecular nucleophilic attack of the carboxylic acid to form the isoxazolone ring.

Experimental Protocol

Step 1: Diazotization and Cyclization

  • Dissolution: Suspend 2-amino-3-bromobenzoic acid (1.0 eq) in a suitable acidic medium, such as a mixture of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C. The reaction progress can be monitored by the disappearance of the starting amine using starch-iodide paper to test for excess nitrous acid.

  • Cyclization: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes. The intramolecular cyclization occurs in situ.

  • Isolation: The product, 4-Bromobenzo[d]isoxazol-3(2H)-one, typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the pure product.

Reaction Mechanism

The reaction proceeds through a well-established mechanism. In the presence of a strong acid, sodium nitrite is converted to nitrous acid (HNO₂). The primary aromatic amine of 2-amino-3-bromobenzoic acid attacks the protonated nitrous acid to form an N-nitrosamine intermediate. Subsequent dehydration under acidic conditions generates a highly reactive diazonium salt. The nucleophilic carboxylate group then attacks the carbon atom bearing the diazonium group in an intramolecular fashion, leading to the formation of the five-membered isoxazolone ring and the expulsion of nitrogen gas.

Caption: Reaction workflow for Route A.

Route B: Synthesis via Oximation and Cyclization of 2-Bromo-6-hydroxybenzaldehyde

This alternative route utilizes a substituted benzaldehyde as the starting material. The synthesis involves the formation of an oxime, followed by an intramolecular cyclization to yield the desired product.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-hydroxybenzaldehyde Oxime

  • Dissolution: Dissolve 2-bromo-6-hydroxybenzaldehyde (1.0 eq) in a suitable solvent, such as ethanol.

  • Oximation: Add an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq) and a base, such as sodium acetate or sodium hydroxide (1.2-2.0 eq), to the aldehyde solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the oxime. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 4-Bromobenzo[d]isoxazol-3(2H)-one

  • Reaction Setup: Dissolve the 2-bromo-6-hydroxybenzaldehyde oxime (1.0 eq) in a suitable solvent, such as dichloromethane.

  • Cyclization: Add a suitable base, such as potassium carbonate or sodium hydroxide, to the solution. The intramolecular cyclization is often promoted by an oxidizing agent. A general procedure involves the use of an iodine-based reagent in the presence of an acid and an oxidant like m-CPBA.[1]

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated solution of sodium thiosulfate to remove any excess iodine. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure 4-Bromobenzo[d]isoxazol-3(2H)-one.

Reaction Mechanism

The first step is a standard condensation reaction between the aldehyde and hydroxylamine to form the oxime. The subsequent cyclization mechanism can vary depending on the specific reagents used. In a common pathway, the phenolic hydroxyl group is deprotonated by the base. The resulting phenoxide then acts as a nucleophile, attacking the carbon of the oxime. This is often facilitated by an oxidant that promotes the formation of a more electrophilic intermediate at the oxime nitrogen, leading to the final ring closure and formation of the benzo[d]isoxazolone.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromobenzo[d]isoxazol-3(2H)-one

Operational Safety and Handling Guide for 4-Bromobenzo[d]isoxazol-3(2H)-one As a cornerstone building block in drug development and synthetic chemistry, 4-Bromobenzo[d]isoxazol-3(2H)-one requires rigorous, scientifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for 4-Bromobenzo[d]isoxazol-3(2H)-one

As a cornerstone building block in drug development and synthetic chemistry, 4-Bromobenzo[d]isoxazol-3(2H)-one requires rigorous, scientifically grounded handling procedures. This guide transcends basic safety data by explaining the mechanistic causality behind its hazards and providing self-validating operational workflows. Our goal is to ensure that your laboratory operations remain safe, compliant, and analytically precise.

Compound Profile & Mechanistic Hazard Identification

To handle a chemical safely, one must first understand why it is hazardous. The structural combination of a brominated aromatic ring and a benzisoxazolone heterocycle dictates this compound's specific reactivity and risk profile.

PropertyValue
Chemical Name 4-Bromobenzo[d]isoxazol-3(2H)-one
CAS Registry Number 1379310-99-2 ()[1]
Molecular Formula C7H4BrNO2
Molecular Weight 214.02 g/mol
GHS Hazard Statements H302, H315, H319, H335

The Causality of the Hazard: The benzisoxazolone core features a highly reactive N-O bond adjacent to a carbonyl group, creating an electrophilic center that is highly susceptible to nucleophilic attack. In a biological context, this electrophilicity allows the molecule to react rapidly with nucleophilic amino acid residues (e.g., cysteine, lysine) on proteins in the skin, eyes, and respiratory mucosa, causing acute irritation (H315, H319, H335) ()[2]. Furthermore, the bromine substituent significantly increases the molecule's lipophilicity compared to non-halogenated analogs. This enhanced lipophilicity facilitates deeper penetration into the stratum corneum of the skin, necessitating uncompromising dermal protection ()[3].

Personal Protective Equipment (PPE) Matrix

PPE selection must scale with the operational volume to mitigate exposure risks effectively.

Operation ScaleHand ProtectionEye/Face ProtectionRespiratory & Body Protection
Analytical (< 1 g) Standard Nitrile Gloves (≥4 mil)Safety Glasses with side shieldsStandard Lab Coat, open bench acceptable if static-controlled
Preparative (> 1 g) Double-gloved Nitrile (≥6 mil outer)Chemical Splash GogglesFlame-resistant Lab Coat, Certified Fume Hood (min 100 fpm face velocity)
Spill Cleanup Heavy-duty Nitrile or NeopreneGoggles + Face ShieldP100 Particulate Respirator, Tyvek Sleeves

Self-Validating Operational Workflows

Every protocol in your laboratory should act as a self-validating system—meaning the procedure includes built-in diagnostic checks to confirm it was executed safely and correctly.

Protocol 1: Enclosed Weighing and Transfer

Objective: Safely dispense the solid while preventing aerosolization and inhalation.

  • Preparation & Static Neutralization : Place a disposable anti-static weighing boat on the analytical balance. Apply an anti-static gun (e.g., Zerostat) to the boat and the grounded micro-spatula. Causality: Halogenated organic powders accumulate triboelectric charges during storage. This static charge causes the powder to repel from surfaces and disperse into the air, creating a severe inhalation hazard.

  • Dispensing : Transfer the 4-Bromobenzo[d]isoxazol-3(2H)-one inside a draft-shielded balance enclosure within a fume hood.

  • Validation Check : Observe the balance readout for 30 seconds after dispensing. The system is validated if the mass drift is < 0.1 mg. A drifting mass indicates active static dispersion or micro-current interference, requiring re-neutralization before proceeding.

Protocol 2: Reaction Setup (e.g., N-Alkylation)

Objective: Execute a controlled transformation without degrading the benzisoxazolone core.

  • Atmospheric Purging : Seal the reaction vessel containing the starting material and purge with argon for 15 minutes before introducing the solvent (e.g., anhydrous DMF) and base (e.g., K2CO3). Causality: The benzisoxazolone ring can undergo premature ring-opening if exposed to atmospheric moisture in the presence of a base. Inerting the atmosphere prevents these parasitic pathways.

  • Reagent Introduction : Add the electrophile (e.g., alkyl halide) dropwise at 0 °C to control the exothermic alkylation.

  • Validation Check : Draw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z ~214/216, displaying the characteristic 1:1 bromine isotope pattern) constitutes < 1% of the total integrated area.

Protocol 3: Quenching and Workup

Objective: Safely neutralize the reaction and isolate the product.

  • Quenching : Slowly transfer the reaction mixture into a vigorously stirred flask containing saturated aqueous sodium bicarbonate (NaHCO3) at 0–5 °C. Causality: A mild, buffered aqueous quench neutralizes unreacted electrophiles and base without causing hydrolysis of the newly formed product. The low temperature mitigates the heat of dissolution.

  • Validation Check : Dip a strip of universal pH paper into the aqueous layer. The quench is validated when the paper indicates a stable pH of 7–8. If the pH is >8, additional buffering is required before extraction to prevent emulsion formation.

  • Extraction : Partition the mixture with ethyl acetate, separate the organic layer, and dry over anhydrous Na2SO4.

Spill Management & Disposal Plan

Objective: Contain and neutralize accidental releases safely.

  • Isolation : Immediately evacuate personnel from the immediate vicinity. The responder must don a P100 particulate respirator and double nitrile gloves.

  • Containment : Cover the spilled 4-Bromobenzo[d]isoxazol-3(2H)-one powder with damp sand or a commercial inert absorbent. Causality: Dry sweeping generates hazardous airborne dust. Dampening the powder increases its cohesive forces, suppressing aerosolization and allowing for safe physical collection.

  • Collection : Use a non-sparking polyethylene scoop to transfer the dampened mass into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Validation Check : Wipe the spill area with a pad dampened with isopropanol. The cleanup is validated by visually inspecting the pad and illuminating the bench under a UV lamp (benzisoxazoles often absorb strongly). A clean pad and the absence of UV shadowing confirm complete decontamination.

  • Disposal : Seal the HDPE container, label it strictly as "Halogenated Organic Solid Waste," and transfer it to the environmental health and safety (EHS) team for high-temperature incineration ()[4].

Workflow Visualization

G A 1. Material Retrieval (4-Bromobenzo[d]isoxazol-3(2H)-one) B 2. PPE Verification (Nitrile, Goggles, Lab Coat) A->B C 3. Enclosed Weighing (Static Control & Tare) B->C D 4. Reaction Setup (Inert Atm, LC-MS Monitor) C->D E 5. Quench & Workup (pH 7-8 Validation) D->E F 6. Waste Segregation (Halogenated Organics) E->F

Self-validating workflow for handling 4-Bromobenzo[d]isoxazol-3(2H)-one.

References

  • Title: 1556956-87-6,3-Oxo-2,3-dihydrobenzo[d]isoxazole-4-carboxylic Acid-AccelaChem Source: AccelaChem URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzo[d]isoxazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4-Bromobenzo[d]isoxazol-3(2H)-one
© Copyright 2026 BenchChem. All Rights Reserved.